MCB-22-174
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H15Cl2N5OS2 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC 名称 |
(2R)-1-[[5-[5-[deuterio-(2,6-dichlorophenyl)methyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazin-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C16H15Cl2N5OS2/c1-9(24)5-20-14-7-19-13(6-21-14)15-22-23-16(26-15)25-8-10-11(17)3-2-4-12(10)18/h2-4,6-7,9,24H,5,8H2,1H3,(H,20,21)/t9-/m1/s1/i8D/t8?,9- |
InChI 键 |
XPQKPOPHNKADDB-ZREHSADESA-N |
产品来源 |
United States |
Foundational & Exploratory
MCB-22-174 Pathway Analysis: A Technical Guide to a Novel Piezo1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-22-174 is a novel, potent small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2][3] Developed through structure-based drug design, this compound has demonstrated greater potency than the canonical Piezo1 agonist, Yoda1.[1][2] This technical guide provides an in-depth analysis of the this compound signaling pathway, focusing on its role in promoting mesenchymal stem cell (MSC) proliferation and osteogenesis. The information presented herein is intended to support further research and drug development efforts targeting musculoskeletal disorders such as disuse osteoporosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
| Parameter | Value | Cell Type | Reference |
| EC50 | 6.28 µM | Mesenchymal Stem Cells (MSCs) | [4] |
| Treatment | Time Point | p-CaMKII/CaMKII (Fold Change vs. Control) | p-ERK/ERK (Fold Change vs. Control) | Reference |
| 5 µM this compound | 5 min | ~2.5 | ~3.0 | [2] |
| 5 µM this compound | 15 min | ~1.5 | ~2.0 | [2] |
| 5 µM Yoda1 | 5 min | ~1.8 | ~2.0 | [2] |
| 5 µM Yoda1 | 15 min | ~1.2 | ~1.5 | [2] |
| Treatment Group | % of EdU-positive cells | Reference |
| Control | ~10% | [2] |
| This compound | ~25% | [2] |
| This compound + U0126 (ERK inhibitor) | ~12% | [2] |
| This compound + KN93 (CaMKII inhibitor) | ~11% | [2] |
Signaling Pathway
This compound exerts its biological effects by activating the Piezo1 channel, leading to an influx of extracellular calcium ions (Ca²⁺). This initial Ca²⁺ signal triggers a downstream cascade involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[1][2] The activation of these kinases ultimately promotes the proliferation of mesenchymal stem cells and their differentiation into osteoblasts.[1][2]
Caption: this compound signaling cascade in mesenchymal stem cells.
Experimental Protocols
Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to this compound treatment.
Caption: Workflow for the calcium influx assay.
Detailed Steps:
-
Cell Seeding: Mesenchymal stem cells (MSCs) are seeded into 96-well plates and cultured to the desired confluency.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells are incubated to allow for dye uptake.
-
Washing: Cells are washed with a physiological buffer to remove extracellular dye.
-
Baseline Measurement: The baseline fluorescence intensity is measured using a fluorescence plate reader.
-
Compound Addition: A solution of this compound is added to the wells to achieve the desired final concentration.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.
Western Blot for Protein Phosphorylation
This protocol details the detection of phosphorylated CaMKII and ERK as markers of pathway activation.
Detailed Steps:
-
Cell Treatment: MSCs are treated with this compound or a vehicle control for specified time points.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated CaMKII (p-CaMKII), total CaMKII, phosphorylated ERK (p-ERK), and total ERK.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated protein to total protein is calculated.
EdU Cell Proliferation Assay
This protocol outlines the procedure for quantifying cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
Detailed Steps:
-
Cell Treatment: MSCs are treated with this compound in the presence or absence of specific inhibitors (e.g., U0126 for ERK, KN93 for CaMKII).
-
EdU Incorporation: EdU is added to the cell culture medium, and the cells are incubated to allow for its incorporation into newly synthesized DNA.
-
Cell Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized with a detergent-based buffer.
-
Click-iT® Reaction: A reaction cocktail containing a fluorescently labeled azide (B81097) is added to the cells. The azide covalently binds to the alkyne group of the incorporated EdU via a copper-catalyzed click reaction.
-
Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI or Hoechst.
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
Conclusion
This compound is a promising pharmacological tool for studying Piezo1-mediated signaling and a potential therapeutic candidate for conditions characterized by reduced bone mass, such as disuse osteoporosis. Its mechanism of action through the Ca²⁺-CaMKII/ERK signaling axis in mesenchymal stem cells provides a clear pathway for further investigation and development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field.
References
- 1. A Novel Piezo1 Agonist Promoting Mesenchymal Stem Cell Proliferation and Osteogenesis to Attenuate Disuse Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Piezo1 Agonist Promoting Mesenchymal Stem Cell Proliferation and Osteogenesis to Attenuate Disuse Osteoporosis | Semantic Scholar [semanticscholar.org]
- 4. This compound | Piezo1 agonist | Probechem Biochemicals [probechem.com]
In-Depth Technical Guide: The Structure-Activity Relationship of MCB-22-174, a Novel Piezo1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MCB-22-174, a novel and potent small-molecule agonist of the mechanosensitive ion channel Piezo1. This compound has demonstrated significant potential in promoting mesenchymal stem cell (MSC) proliferation and osteogenesis, suggesting its therapeutic utility in conditions such as disuse osteoporosis. This document details the quantitative data supporting its enhanced potency compared to the first-generation Piezo1 agonist, Yoda1. Furthermore, it outlines the detailed experimental protocols for key assays and visualizes the underlying signaling pathways and experimental workflows, offering a complete resource for researchers in the field of mechanotransduction and drug discovery.
Introduction: The Role of Piezo1 in Mechanotransduction and Bone Homeostasis
Piezo1 is a critical mechanosensitive ion channel that translates mechanical forces into biological signals.[1][2] This process, known as mechanotransduction, is fundamental to a wide range of physiological functions, including vascular development, red blood cell volume regulation, and immune responses. In the skeletal system, Piezo1 is a key regulator of bone homeostasis. Mechanical loading on bones activates Piezo1 in osteocytes and osteoblasts, initiating downstream signaling cascades that promote bone formation and remodeling.
Disuse osteoporosis, a condition characterized by bone loss due to lack of mechanical stimuli, highlights the importance of Piezo1 signaling. The development of small-molecule agonists for Piezo1 therefore represents a promising therapeutic strategy to mimic the effects of mechanical loading and combat bone loss. Yoda1 was the first identified synthetic agonist of Piezo1, but its moderate potency and poor solubility have limited its clinical potential. This has driven the search for novel, more potent, and drug-like Piezo1 agonists.
This compound: A Second-Generation Piezo1 Agonist
This compound is a novel small-molecule agonist of Piezo1, developed through a structure-guided drug design approach aimed at optimizing the (thiadiazol-2-yl)pyrazine scaffold of Yoda1. This optimization has resulted in a compound with significantly enhanced potency in activating Piezo1.
Chemical Structure
A definitive chemical structure for this compound is not publicly available in the reviewed literature. The development of this compound is described as a structural optimization of the (thiadiazol-2-yl)pyrazine scaffold, suggesting it is an analog of Yoda1.
Structure-Activity Relationship and Quantitative Data
The primary determinant of this compound's enhanced activity is its increased potency in activating Piezo1, as measured by its half-maximal effective concentration (EC50) in a calcium influx assay. A lower EC50 value indicates a more potent compound.
| Compound | Scaffold | EC50 (µM) | Potency vs. Yoda1 |
| Yoda1 | (Thiadiazol-2-yl)pyrazine | ~25-45 | 1x |
| This compound | Optimized (Thiadiazol-2-yl)pyrazine | 6.28 | ~4-7x |
| Deuterated analog (12a) | Deuterated (Thiadiazol-2-yl)pyrazine | 2.21 | >20x |
Table 1: Comparison of the in vitro potency of Piezo1 agonists. The EC50 value for this compound was determined in C3H10T1/2 cells. The EC50 for Yoda1 can vary depending on the cell line and assay conditions. The deuterated analog 12a is included to illustrate the potential for further optimization of this scaffold.[3]
Signaling Pathway of this compound
This compound activates Piezo1, leading to an influx of extracellular calcium ions (Ca²⁺). This increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream signaling events that ultimately promote osteogenesis. The key signaling pathway activated by this compound involves the phosphorylation and activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK).
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Intracellular Calcium Influx Assay
This assay is used to determine the potency (EC50) of Piezo1 agonists by measuring the increase in intracellular calcium concentration upon compound stimulation.
Workflow:
Protocol:
-
Cell Culture: C3H10T1/2 mesenchymal stem cells are cultured in appropriate growth medium until they reach 80-90% confluency.
-
Cell Seeding: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 2 x 10⁴ cells per well and cultured for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS). Cells are then incubated with Fluo-4 AM calcium indicator dye (2 µM in HBSS) for 30 minutes at 37°C.
-
Compound Addition: After incubation, the dye solution is removed, and cells are washed again with HBSS. Serial dilutions of this compound and control compounds (e.g., Yoda1) are prepared in HBSS and added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is immediately measured using a microplate reader with excitation at 490 nm and emission at 525 nm. Readings are taken every 5 seconds for a duration of 5 minutes.
-
Data Analysis: The change in fluorescence intensity over baseline is calculated. The EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for p-CaMKII and p-ERK
This assay is used to confirm the activation of the CaMKII and ERK signaling pathways downstream of Piezo1 activation by this compound.
Protocol:
-
Cell Treatment: C3H10T1/2 cells are serum-starved for 12 hours and then treated with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated CaMKII (p-CaMKII) and phosphorylated ERK (p-ERK). Antibodies against total CaMKII, total ERK, and a loading control (e.g., GAPDH) are used for normalization.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.
Osteogenic Differentiation Assay (Alizarin Red S Staining)
This assay is used to assess the ability of this compound to promote the differentiation of mesenchymal stem cells into osteoblasts, which is characterized by the deposition of calcium.
Protocol:
-
Cell Culture and Induction: C3H10T1/2 cells are cultured in osteogenic induction medium (growth medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid) in the presence of this compound or a vehicle control. The medium is changed every 2-3 days.
-
Fixation: After 14-21 days of culture, the medium is removed, and the cells are washed with PBS. The cells are then fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: The fixed cells are washed with deionized water and stained with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes at room temperature.
-
Washing and Visualization: The staining solution is removed, and the cells are washed several times with deionized water to remove excess stain. The stained mineralized nodules (calcium deposits) appear as bright red and can be visualized and quantified by microscopy and image analysis.
-
Quantification (Optional): For quantitative analysis, the Alizarin Red S stain can be extracted from the cell layer using a solution of 10% acetic acid and 10% ammonium (B1175870) hydroxide, and the absorbance of the extracted stain is measured at 405 nm.
Conclusion and Future Directions
This compound represents a significant advancement in the development of Piezo1 agonists. Its enhanced potency compared to Yoda1 makes it a valuable research tool for studying the physiological roles of Piezo1 and a promising lead compound for the development of therapeutics for conditions such as disuse osteoporosis.
Future research should focus on a more detailed exploration of the structure-activity relationship of the (thiadiazol-2-yl)pyrazine scaffold to identify even more potent and selective Piezo1 modulators. Further in vivo studies are necessary to fully evaluate the therapeutic potential and safety profile of this compound and its analogs. The development of antagonists based on this scaffold would also be highly valuable for dissecting the roles of Piezo1 in various pathophysiological processes.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Mechanosensitive piezo1 calcium channel activates connexin 43 hemichannels through PI3K signaling pathway in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Modification and Pharmacological Evaluation of (Thiadiazol-2-yl)pyrazines as Novel Piezo1 Agonists for the Intervention of Disuse Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
MCB-22-174: Initial Screening Results and Mechanistic Overview
A Technical Guide for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the initial screening results for the compound MCB-22-174. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular activity and potential therapeutic applications of this novel molecule. The guide details the quantitative data from initial assays, outlines the experimental protocols employed, and visually represents the compound's mechanism of action through its signaling pathway.
Quantitative Data Summary
Initial screening assays have identified this compound as a potent agonist of Piezo1, a mechanically-activated ion channel. The key quantitative measure from these primary screens is summarized below.
| Compound ID | Target | Assay Type | Result (EC50) |
| This compound | Piezo1 | Agonist Activity | 6.28 µM[1] |
Table 1: Summary of Initial Screening Results for this compound. The half-maximal effective concentration (EC50) indicates the concentration of this compound required to elicit 50% of the maximal response of the Piezo1 receptor.
Experimental Protocols
The following methodologies are representative of the key experiments likely conducted to determine the initial activity and mechanism of action of this compound.
2.1. Piezo1 Agonist Activity Assay (Calcium Flux Assay)
This experiment is designed to measure the ability of this compound to activate the Piezo1 ion channel, leading to an influx of calcium ions (Ca2+).
-
Cell Culture: A stable cell line expressing human Piezo1 (e.g., HEK293T-hPiezo1) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Calcium Indicator Loading: Cells are seeded into 96-well black-walled, clear-bottom plates. After reaching 80-90% confluency, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Application and Signal Detection: After incubation, the dye solution is removed, and the cells are washed with buffer. A baseline fluorescence reading is taken using a fluorescence plate reader. This compound is then added at various concentrations, and the change in fluorescence intensity, corresponding to the influx of Ca2+, is measured over time.
-
Data Analysis: The peak fluorescence intensity following compound addition is normalized to the baseline. The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
2.2. Western Blot for ERK and CaMKII Phosphorylation
This protocol is used to confirm the activation of downstream signaling pathways following Piezo1 activation by this compound.
-
Cell Treatment: Mesenchymal stem cells (MSCs) are treated with this compound at its EC50 concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated CaMKII (p-CaMKII), and total CaMKII. A housekeeping protein (e.g., GAPDH) is also probed as a loading control.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
2.3. Osteoblastic Differentiation Assay
This assay assesses the potential of this compound to promote the differentiation of mesenchymal stem cells into osteoblasts.
-
Cell Culture and Treatment: MSCs are cultured in an osteogenic differentiation medium. The cells are treated with this compound (at a concentration determined from initial screens) or a vehicle control over a period of 7-21 days. The medium is replaced every 2-3 days with fresh medium containing the compound or vehicle.
-
Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), cells are fixed and stained for ALP activity, an early marker of osteoblastic differentiation.
-
Alizarin Red S Staining: At a later time point (e.g., day 21), cells are fixed and stained with Alizarin Red S to visualize calcium deposits, a marker of mature osteoblasts.
-
Quantitative Analysis: The stained areas can be quantified to determine the extent of differentiation in the treated versus control groups.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of this compound.
References
The Pharmacological Profile of MCB-22-174: A Potent Piezo1 Agonist for Osteogenesis
For Immediate Release
A comprehensive technical guide detailing the pharmacological profile of MCB-22-174, a novel and potent Piezo1 agonist, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth overview of the compound's mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. This compound has demonstrated significant potential in promoting osteoblastic differentiation of mesenchymal stem cells, suggesting its therapeutic utility in conditions such as disuse osteoporosis.[1][2]
Summary of Pharmacological Activity
This compound is a small-molecule agonist of the mechanosensitive ion channel Piezo1.[1][2] It was developed through structure-based optimization and exhibits significantly greater potency than the canonical Piezo1 agonist, Yoda1.[1][2] The primary mechanism of action of this compound involves the activation of Piezo1, leading to an influx of calcium ions (Ca²⁺). This initial signal triggers a downstream cascade involving the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-related kinases (ERK), which in turn promotes the proliferation and osteoblastic differentiation of mesenchymal stem cells (MSCs).[1][2] Preclinical studies have shown that this compound can effectively attenuate bone loss in a hind-limb unloading model of disuse osteoporosis.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound in comparison to the reference Piezo1 agonist, Yoda1.
| Compound | Target | Assay | Cell Line | EC50 (µM) |
| This compound | Piezo1 | Calcium Influx | C3H10T1/2 | 6.28[1] |
| Yoda1 | Piezo1 | Calcium Influx | C3H10T1/2 | 42.84[1] |
| Table 1: In Vitro Potency of this compound |
Signaling Pathway
The activation of Piezo1 by this compound initiates a signaling cascade crucial for osteogenesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Calcium Influx Assay
-
Objective: To determine the potency of this compound in activating Piezo1 channels.
-
Cell Line: C3H10T1/2 mesenchymal stem cells.
-
Methodology:
-
Cells are seeded in a 384-well plate and cultured to confluence.[3]
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[3]
-
A baseline fluorescence reading is taken.
-
This compound or Yoda1 is added at various concentrations.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence plate reader.[3]
-
The EC50 value is calculated from the dose-response curve.
-
Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the downstream signaling pathway activated by this compound.
-
Cell Line: Rat Mesenchymal Stem Cells (rMSCs).[2]
-
Methodology:
-
rMSCs are treated with 5 µM this compound for various time points (e.g., 0-15 minutes).[2]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of CaMKII and ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified to determine the ratio of phosphorylated to total protein.[2]
-
In Vitro Osteoblastic Differentiation Assay
-
Objective: To assess the effect of this compound on the differentiation of MSCs into osteoblasts.
-
Cell Line: Mesenchymal stem cells.
-
Methodology:
-
MSCs are cultured in an osteogenic differentiation medium containing this compound or a vehicle control.
-
The medium is changed every 2-3 days for a period of 7-21 days.
-
Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), cells are fixed and stained for ALP activity, an early marker of osteoblast differentiation.
-
Alizarin Red S Staining: At a later time point (e.g., day 21), cells are fixed and stained with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.
-
Quantitative Real-Time PCR (qRT-PCR): At various time points, total RNA is extracted from the cells. The expression levels of key osteogenic marker genes, such as Runx2, ALP, and osteocalcin, are quantified by qRT-PCR.
-
Conclusion
This compound is a promising new pharmacological tool for studying the role of Piezo1 in mechanotransduction and bone biology. Its enhanced potency and demonstrated efficacy in a preclinical model of osteoporosis highlight its potential as a therapeutic candidate for bone loss disorders. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its development.
References
MCB-22-174: A Novel Piezo1 Agonist for the Potential Treatment of Disuse Osteoporosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Disuse osteoporosis is a significant clinical concern characterized by bone loss resulting from mechanical unloading, such as that experienced during prolonged bed rest, spaceflight, or spinal cord injury.[1][2][3] The mechanosensitive ion channel Piezo1 has emerged as a critical regulator of bone homeostasis, translating mechanical stimuli into biochemical signals that govern bone formation and resorption.[2][4][5] MCB-22-174 is a novel, potent small-molecule agonist of Piezo1, demonstrating significant promise as a therapeutic agent to counteract disuse-induced bone loss by promoting osteogenesis.[6][7] This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its study.
Quantitative Data
This compound has been shown to be a more potent activator of the Piezo1 channel compared to the canonical agonist, Yoda1.[7] The following table summarizes the key quantitative data for this compound.
| Compound | Target | Parameter | Value | Species |
| This compound | Piezo1 | EC50 | 6.28 µM | Not Specified |
| Yoda1 | Piezo1 | EC50 | 42.84 µM | Not Specified |
Signaling Pathway
This compound exerts its pro-osteogenic effects by activating the Piezo1 channel, leading to an influx of calcium ions (Ca2+) into mesenchymal stem cells (MSCs) and osteoblasts.[6][7] This calcium influx subsequently triggers downstream signaling cascades, primarily the CaMKII/ERK pathway, which promotes the expression of key osteogenic transcription factors like Runx2.[6][7][8] The activation of these pathways ultimately enhances MSC proliferation and differentiation into osteoblasts, thereby promoting bone formation.[7] Other pathways implicated in Piezo1-mediated osteogenesis include the Wnt/β-catenin and YAP1 pathways.[4][9][10]
References
- 1. A Review on Current Osteoporosis Research: With Special Focus on Disuse Bone Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disuse Osteoporosis: Clinical and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disuse Osteoporosis: Clinical and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piezo Channels: Awesome Mechanosensitive Structures in Cellular Mechanotransduction and Their Role in Bone [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Piezo1 agonist | Probechem Biochemicals [probechem.com]
- 7. A Novel Piezo1 Agonist Promoting Mesenchymal Stem Cell Proliferation and Osteogenesis to Attenuate Disuse Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piezo1/2 mediate mechanotransduction essential for bone formation through concerted activation of NFAT-YAP1-ß-catenin | eLife [elifesciences.org]
- 10. Piezo1/2 mediate mechanotransduction essential for bone formation through concerted activation of NFAT-YAP1-ß-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Upstream Cell Culture Process for Monoclonal Antibody Production
These application notes provide a detailed overview of a representative upstream cell culture process, from the revival of a Master Cell Bank (MCB) to the inoculation of a large-scale production bioreactor. The protocols are based on established methodologies for the manufacturing of monoclonal antibodies (mAbs) and include key process parameters and a study to determine the limit of in vitro cell age.
Introduction
A Master Cell Bank (MCB) is a foundational component in the manufacturing of biopharmaceutical products. It consists of a single pool of cells, established from a selected cell clone, which has been dispensed into multiple containers and stored under defined conditions. The use of an MCB system ensures a consistent and well-characterized starting material for each production batch, which is critical for product quality and safety.[1][2] The characterization and testing of the MCB are performed in accordance with regulatory guidelines, such as ICH Q5A, to ensure the identity, purity, and genetic stability of the cell line.[1][2][3]
This document outlines the key protocols for cell expansion from an MCB, including the seed train and production bioreactor stages, as well as a protocol for evaluating the in vitro cell age limit.
Experimental Protocols
MCB Thaw and Initial Cell Expansion
This protocol describes the initial steps of cell culture, from thawing a vial of the Master Cell Bank to expansion in shake flasks.
-
Objective: To successfully revive cells from the MCB and expand the culture volume in a controlled environment.
-
Procedure:
-
Rapidly thaw one vial of the MCB in a 37°C water bath.
-
Transfer the cell suspension to a larger volume of pre-warmed growth medium in a sterile centrifuge tube.
-
Perform a gentle centrifugation to pellet the cells and remove the cryopreservative-containing medium.
-
Resuspend the cell pellet in fresh growth medium.
-
Transfer the cell suspension to a shake flask.
-
Incubate the shake flask in a humidified incubator at 37°C with a controlled CO2 atmosphere and appropriate agitation.
-
Monitor cell viability and density.
-
Passage the cells every 3-4 days by diluting the cell suspension with fresh medium to maintain the culture in the exponential growth phase.
-
Seed Train Expansion in Bioreactors
This protocol details the scale-up of the cell culture from shake flasks to seed bioreactors.
-
Objective: To generate a sufficient number of cells to inoculate the production bioreactor.
-
Procedure:
-
Expand the cell culture from shake flasks through a series of larger vessels, such as wave bioreactors.
-
Inoculate a 200-L seed bioreactor (N-2 stage) and operate in batch mode.
-
After 3-4 days, transfer the cell suspension from the N-2 bioreactor to a 500-L seed bioreactor (N-1 stage).
-
Operate the N-1 seed bioreactor in fed-batch mode to achieve a high viable cell density.
-
The N-1 fed-batch strategy is employed to ensure a sufficient final viable cell density for the inoculation of the 2000-L production bioreactor.[4]
-
Production Bioreactor Inoculation and Culture
This protocol describes the final step of the upstream process, the inoculation and operation of the production bioreactor.
-
Objective: To produce the target monoclonal antibody at a large scale.
-
Procedure:
-
Transfer the cell suspension from the 500-L N-1 seed bioreactor to a 2000-L production bioreactor.
-
The target initial viable cell density (VCD) in the production bioreactor is 5 × 10^6 cells/mL.[4]
-
Operate the production bioreactor under controlled conditions (e.g., temperature, pH, dissolved oxygen) and provide a nutrient feed according to a predefined fed-batch strategy.
-
Monitor cell growth, viability, and product titer throughout the culture duration.
-
Limit of In Vitro Cell Age (LIVCA) Study
This protocol is designed to define the acceptable number of cell generations for the cell line.[4]
-
Objective: To ensure that the cell line remains stable and productive beyond the passage number used for routine production.
-
Procedure:
-
Initiate two parallel culture trains from the MCB.
-
Sub-culture the cells and create Development Cell Banks (DCBs) at different passage numbers (e.g., passage 6, 12, and 18).[4]
-
Thaw one vial from the MCB and each of the DCBs.
-
Expand each of these cell banks through a series of 6 shake flask passages.
-
Perform a final scale-up passage in 5-L N-1 seed bioreactors.
-
Assess key performance indicators such as cell growth, viability, and product quality attributes at each stage to ensure consistency across different passage numbers.
-
Data Presentation
Table 1: Cell Culture Scale-Up Parameters
| Stage | Vessel | Scale | Mode | Target Initial VCD |
| N-2 | Seed Bioreactor | 200 L | Batch | - |
| N-1 | Seed Bioreactor | 500 L | Fed-batch | - |
| Production | Production Bioreactor | 2000 L | Fed-batch | 5 × 10^6 cells/mL[4] |
Table 2: Limit of In Vitro Cell Age (LIVCA) Study Design
| Source Cell Bank | Passages for DCB Creation | Shake Flask Passages | Final Scale-Up Vessel |
| MCB | - | 6 | 5-L N-1 Seed Bioreactor |
| DCB 1 | 6[4] | 6 | 5-L N-1 Seed Bioreactor |
| DCB 2 | 12[4] | 6 | 5-L N-1 Seed Bioreactor |
| DCB 3 | 18[4] | 6 | 5-L N-1 Seed Bioreactor |
Visualizations
Caption: Upstream cell culture workflow from MCB to production.
Caption: Limit of In Vitro Cell Age (LIVCA) experimental design.
References
Application Notes and Protocols for MCB-22-174 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-22-174 is a novel, potent small-molecule agonist of Piezo1, a mechanosensitive ion channel crucial for transducing mechanical stimuli into biochemical signals. With an EC50 value of 6.28 µM, this compound has demonstrated significant potential in preclinical research, particularly in the field of bone biology.[1] It has been shown to promote the proliferation and osteoblastic differentiation of mesenchymal stem cells (MSCs) by activating the calcium-calmodulin (CaM)-dependent protein kinase II (CaMKII) and extracellular signal-related kinases (Erk) signaling pathway.[1] Recent studies highlight its efficacy in mitigating bone loss in animal models of disuse osteoporosis, suggesting its therapeutic potential for conditions characterized by mechanical unloading.[1]
These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its preparation and potential use in in vivo research settings.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| EC50 | 6.28 µM | C3H10T1/2 cells | [1] |
| Effective Concentration (Osteogenesis) | 3 - 5 µM | Rat MSCs | [1] |
Table 2: Recommended Solvents and Formulations for In Vivo Administration
| Route of Administration | Vehicle Composition | Maximum Concentration | Reference |
| Oral | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | [1] |
| Injection (Aqueous) | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | 4.3 mg/mL | [1] |
| Injection (Lipid-based) | 5% DMSO, 95% Corn oil | 0.6 mg/mL | [1] |
Note: The solubility and final concentration may vary slightly between batches. It is recommended to perform a solubility test prior to preparing the final dosing solution.
Signaling Pathway
This compound exerts its biological effects by activating the Piezo1 channel, a critical mechanosensor in various cell types, including mesenchymal stem cells. The activation of Piezo1 by this compound initiates a downstream signaling cascade that is pivotal for osteogenesis.
Experimental Protocols
The following protocols are based on published methodologies and manufacturer's guidelines for the use of this compound.
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a homogeneous suspension of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile distilled water (ddH₂O)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the desired concentration of CMC-Na solution (e.g., 0.5% w/v) in sterile ddH₂O.
-
Weigh the required amount of this compound powder.
-
In a sterile conical tube, add the this compound powder.
-
Add a small volume of the CMC-Na solution to the powder and vortex to create a paste.
-
Gradually add the remaining volume of the CMC-Na solution while continuously vortexing to ensure a uniform suspension.
-
For a final concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of CMC-Na solution.
-
If necessary, sonicate the suspension for short intervals to break up any aggregates.
-
The homogeneous suspension should be prepared fresh before each administration.
Protocol 2: Preparation of this compound for Injection
This protocol provides two options for preparing this compound for parenteral administration. The choice of vehicle may depend on the desired route (e.g., intraperitoneal, subcutaneous, intravenous) and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile ddH₂O
-
Corn oil
-
Sterile conical tubes
-
Vortex mixer
Procedure A: Aqueous-based Formulation
-
Dissolve this compound powder in DMSO to create a stock solution.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween80 and mix until the solution is clear.
-
Finally, add ddH₂O to reach the final desired volume and concentration.
-
Example for a 1 mL working solution: To achieve a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O, combine 50 µL DMSO (containing the dissolved this compound), 400 µL PEG300, 50 µL Tween80, and 500 µL ddH₂O.
-
This solution should be used immediately after preparation.
Procedure B: Lipid-based Formulation
-
Dissolve this compound powder in DMSO to create a clear stock solution.
-
In a sterile tube, add the required volume of corn oil.
-
Add the this compound/DMSO stock solution to the corn oil.
-
Vortex thoroughly to ensure even mixing.
-
Example for a 1 mL working solution: To achieve a final vehicle composition of 5% DMSO in 95% corn oil, add 50 µL of the this compound/DMSO stock to 950 µL of corn oil.
-
This mixed solution should be used immediately.
Protocol 3: In Vivo Study Workflow for Disuse Osteoporosis Model
This protocol outlines a general workflow for evaluating the efficacy of this compound in a rat model of disuse osteoporosis induced by hindlimb unloading (HU). The specific dosage and treatment frequency of this compound should be optimized by the researchers for their specific experimental conditions.
References
"MCB-22-174" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of MCB-22-174 solutions, along with stability data and an overview of its mechanism of action. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.
Compound Information
| Parameter | Value | Reference |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₆H₁₄Cl₂DN₅OS₂ | [1] |
| Molecular Weight | 429.37 g/mol | [1] |
| CAS Number | 3058199-58-6 | [1] |
| Mechanism of Action | Potent Piezo1 agonist | [1] |
Solution Preparation and Stability
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following tables summarize the solubility and stability of this compound in various solvents.
Table 1: Solubility of this compound (at 25°C)
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | 86 | 200.29 mM | For in vitro stock solutions. |
| Water | Insoluble | - | Do not use water as a primary solvent. |
| Ethanol (B145695) | Insoluble | - | Do not use ethanol as a primary solvent. |
Data sourced from Selleck Chemicals datasheet.[1]
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 1 year |
Data sourced from Selleck Chemicals datasheet.[1]
Experimental Protocols
Preparation of Stock Solution for In Vitro Studies
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for an 86 mg/mL stock solution, add 1 mL of DMSO to 86 mg of this compound).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Further dilute the stock solution with the appropriate cell culture medium or assay buffer to the final desired working concentration.
-
Ensure the final concentration of DMSO in the assay is minimal (typically <0.1%) to avoid solvent-induced artifacts.
Preparation of Formulations for In Vivo Studies
For in vivo applications, it is crucial to prepare fresh formulations immediately before each use.
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution.
Procedure:
-
Prepare a sterile solution of CMC-Na in water at the desired concentration (e.g., 0.5% w/v).
-
Add the required amount of this compound powder to the CMC-Na solution to achieve the target concentration (e.g., for a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution).
-
Mix the suspension thoroughly using a vortex mixer or sonicator until a homogeneous suspension is obtained.
-
Administer the freshly prepared suspension immediately.
Vehicle 1: 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O.
Procedure:
-
Prepare an 86 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 50 µL of the 86 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
The final concentration will be 4.3 mg/mL (10.01 mM). Use this solution immediately after preparation.[1]
Vehicle 2: 5% DMSO, 95% Corn Oil.
Procedure:
-
Prepare a 12 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 50 µL of the 12 mg/mL DMSO stock solution to 950 µL of sterile corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
The final concentration will be 0.6 mg/mL (1.40 mM). Use this solution immediately after preparation.[1]
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation and Stability Testing
Caption: Workflow for preparing and assessing the stability of this compound solutions.
Signaling Pathway of this compound
This compound is a potent agonist of Piezo1, a mechanosensitive ion channel. Its activation leads to an influx of Ca²⁺, which in turn triggers downstream signaling cascades, including the extracellular signal-related kinases (ERK) and calcium-calmodulin (CaM)-dependent protein kinase II (CaMKII) pathways. This mechanism is implicated in promoting the osteoblastic differentiation of mesenchymal stem cells.[1]
Caption: Simplified signaling pathway of this compound via Piezo1 activation.
References
Application Notes & Protocols for MCB-22-174: A Novel MEK1/2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: MCB-22-174 is a potent and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers. This compound inhibits the phosphorylation of ERK1/2 by MEK1/2, leading to the suppression of downstream signaling and inhibition of tumor cell growth. These application notes provide detailed protocols for evaluating the biochemical potency, cellular activity, and mechanism of action of this compound.
Signaling Pathway of this compound
The following diagram illustrates the RAS-RAF-MEK-ERK signaling pathway and the specific point of inhibition by this compound.
Caption: RAS-RAF-MEK-ERK pathway with this compound inhibition of MEK1/2.
Biochemical Assay: In Vitro MEK1 Kinase Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified, active MEK1 kinase.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.
-
Enzyme: Recombinant human active MEK1 (e.g., MilliporeSigma Cat# 14-420). Dilute to 2X final concentration (e.g., 10 ng/µL) in Assay Buffer.
-
Substrate: Inactive ERK2 (e.g., SignalChem Cat# M30-14G). Dilute to 2X final concentration (e.g., 1 µM) in Assay Buffer.
-
ATP: Dilute to 2X final concentration (e.g., 20 µM) in Assay Buffer.
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from 10 mM. Then, dilute each concentration 1:50 in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the 2X MEK1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution containing 2X ERK2 substrate and 2X ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay from Promega) according to the manufacturer's instructions.
-
Incubate for 40 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (nM) | Hill Slope | R² Value |
| This compound | MEK1 | 15.2 | 1.1 | 0.992 |
| Control (PD0325901) | MEK1 | 0.9 | 1.0 | 0.995 |
Cellular Assay: Cell Proliferation (A375 Melanoma Cell Line)
This protocol measures the effect of this compound on the proliferation of A375 cells, which harbor a BRAF V600E mutation, leading to constitutive activation of the MEK-ERK pathway.
Experimental Protocol:
-
Cell Culture:
-
Culture A375 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Harvest and seed A375 cells into a 96-well, clear-bottom black plate at a density of 3,000 cells per well in 100 µL of media.
-
Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in culture media.
-
Remove the old media and add 100 µL of the media containing the test compound or vehicle control (0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of CellTiter-Blue® Reagent (Promega) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (560Ex/590Em) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle control.
-
Plot the percent viability against the log concentration of this compound and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation:
| Compound | Cell Line | Mutation | GI50 (nM) | Max Inhibition (%) |
| This compound | A375 | BRAF V600E | 45.8 | 95.2% |
| Control (PD0325901) | A375 | BRAF V600E | 2.5 | 98.1% |
Cellular Mechanism of Action: Western Blot for Phospho-ERK
This protocol confirms the mechanism of action of this compound by assessing the phosphorylation of ERK, the direct downstream target of MEK1/2.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of p-ERK inhibition.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Seed A375 cells in a 6-well plate and grow to 80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 1 hour.
-
Stimulate the cells with 100 ng/mL Epidermal Growth Factor (EGF) for 15 minutes to induce ERK phosphorylation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Rabbit anti-total-ERK1/2 (1:1000)
-
Mouse anti-Vinculin (Loading Control) (1:5000)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation (Expected Outcome):
A table summarizing the densitometry analysis of the Western blot bands would be generated.
| This compound (nM) | p-ERK / Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.75 |
| 50 | 0.31 |
| 200 | 0.08 |
| 1000 | 0.02 |
Application Notes and Protocols for MCB-22-174 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing MCB-22-174, a potent Piezo1 agonist, in Western blot experiments to investigate its effects on downstream signaling pathways. The provided methodologies are based on established Western blotting techniques and specific information regarding this compound's mechanism of action.
Introduction
This compound is a small molecule agonist of Piezo1, a mechanically activated ion channel. It has been shown to activate Ca2+-related signaling pathways, specifically the extracellular signal-related kinases (ERK) and calcium–calmodulin (CaM)-dependent protein kinase II (CaMKII) pathways.[1] Western blotting is an essential technique to elucidate the molecular mechanisms of this compound by detecting changes in the phosphorylation status and expression levels of key proteins within these pathways.
Data Presentation
The following table summarizes recommended starting concentrations and incubation times for treating cells with this compound prior to Western blot analysis. Researchers should optimize these conditions for their specific cell type and experimental goals.
| Parameter | Recommended Range | Purpose |
| This compound Concentration | 1 - 20 µM | To determine the dose-dependent effect on protein activation. The reported EC50 is 6.28 µM.[1] |
| Incubation Time | 15 min - 24 hours | To capture both early signaling events (e.g., phosphorylation) and later changes in protein expression. |
| Vehicle Control | DMSO (or appropriate solvent) | To control for any effects of the solvent used to dissolve this compound. |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway activated by this compound.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to analyze the effects of this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[1] Further dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Cell Treatment:
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a fixed time point.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 0, 15, 30, 60 minutes, 24 hours).
-
Include a vehicle-only control group treated with the same concentration of solvent as the highest this compound concentration.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired treatment period.
II. Protein Lysate Preparation
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2][4]
-
-
Lysate Incubation and Clarification:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA or Bradford assay.[2]
-
III. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.[5]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[6]
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
IV. Immunoblotting
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-CaMKII, anti-CaMKII, and a loading control like anti-GAPDH or anti-β-actin) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2][5]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[2]
-
-
Final Washes:
V. Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[7]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the intensity of the loading control bands.
-
For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized data to visualize the dose-response or time-course effects of this compound.
-
Western Blot Workflow Diagram
The following diagram outlines the key steps in the Western blot protocol.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. ptglab.com [ptglab.com]
Application Notes and Protocols for MCB-22-174 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-22-174 is a potent and specific small-molecule agonist of the mechanosensitive ion channel Piezo1. Activation of Piezo1 channels leads to an influx of calcium ions (Ca²⁺), which in turn triggers downstream signaling cascades, including the activation of Calcium/Calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK).[1][2][3] This signaling pathway has been shown to play a crucial role in promoting the proliferation and osteoblastic differentiation of mesenchymal stem cells (MSCs), suggesting the therapeutic potential of this compound in conditions such as disuse osteoporosis.[1][3]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize Piezo1 agonists and to study their effects on downstream cellular processes.
Data Presentation
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (Piezo1 activation) | 6.28 µM | C3H10T1/2 cell line | [2][3] |
| Mechanism of Action | Piezo1 agonist, initiates Ca²⁺ influx | Mesenchymal Stem Cells | [1][2][3] |
| Downstream Signaling | Activates CaMKII/ERK pathway | Mesenchymal Stem Cells | [1][3] |
| Cellular Effect | Promotes MSC proliferation and osteoblastic differentiation | Mesenchymal Stem Cells | [1][3] |
Table 2: In Vitro Osteogenic Activity of this compound
| Osteogenic Marker | Concentration of this compound | Observation | Cell Type | Reference |
| Runx2 mRNA | 5 µM | Significant increase in mRNA level | Mesenchymal Stem Cells | [2] |
| Col1a1, Osx mRNA | 3 µM and 5 µM | Increased expression | Rat Mesenchymal Stem Cells | [3] |
Signaling Pathway
The activation of Piezo1 by this compound initiates a signaling cascade that is critical for osteogenesis. The diagram below illustrates the key components of this pathway.
Caption: this compound activates the Piezo1 signaling pathway.
Experimental Protocols
High-Throughput Screening for Piezo1 Agonists using a Calcium Flux Assay
This protocol describes a fluorescent-based HTS assay to identify Piezo1 agonists by measuring intracellular calcium concentration.
Experimental Workflow Diagram:
Caption: High-throughput calcium flux assay workflow.
Methodology:
-
Cell Preparation:
-
Seed HEK293T cells stably or transiently expressing human or mouse Piezo1 into 384-well black, clear-bottom assay plates at a density of 20,000-40,000 cells per well.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium from the plates and add the dye-loading buffer to each well.
-
Incubate the plates at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare compound plates by dispensing library compounds, a positive control (this compound, e.g., 10 µM final concentration), and a negative control (DMSO vehicle) into a 384-well plate.
-
Using a fluorescent plate reader with liquid handling capabilities (e.g., FLIPR), add the compounds to the cell plate.
-
-
Data Acquisition and Analysis:
-
Immediately after compound addition, measure the fluorescence intensity kinetically over a period of 2-5 minutes.
-
Analyze the data by calculating the change in fluorescence (ΔF) or the ratio of maximum to baseline fluorescence (F_max/F_min).
-
Identify "hits" as compounds that induce a significant increase in intracellular calcium compared to the negative control.
-
High-Throughput Assay for ERK1/2 Phosphorylation
This protocol outlines a method to assess the activation of the downstream ERK signaling pathway in response to Piezo1 agonism. A homogeneous time-resolved fluorescence (HTRF) assay is a suitable format for HTS.
Experimental Workflow Diagram:
Caption: HTRF-based ERK phosphorylation assay workflow.
Methodology:
-
Cell Culture and Treatment:
-
Seed mesenchymal stem cells or other Piezo1-expressing cells in 384-well plates and grow to confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment.
-
Treat the cells with various concentrations of this compound or other test compounds for 5-15 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells directly in the well by adding the lysis buffer provided in a commercial HTRF phospho-ERK assay kit.
-
Add the HTRF detection reagents, which typically include a europium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody.
-
Incubate the plate at room temperature for 2-4 hours or as recommended by the manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and normalize it to the total ERK signal.
-
Plot the concentration-response curve to determine the EC₅₀ for ERK phosphorylation.
-
Osteogenic Differentiation of Mesenchymal Stem Cells
This protocol describes how to induce and assess the osteogenic differentiation of MSCs in response to this compound.
Methodology:
-
MSC Culture and Osteogenic Induction:
-
Isolate and culture MSCs from bone marrow or use a commercially available cell line (e.g., C3H10T1/2).
-
Plate the MSCs in a suitable culture vessel (e.g., 24-well plate) and allow them to reach 70-80% confluency.
-
Replace the growth medium with an osteogenic induction medium (e.g., α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Add this compound to the osteogenic medium at the desired concentration (e.g., 5 µM). Include a vehicle control group.
-
Culture the cells for 7-21 days, changing the medium every 2-3 days.
-
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity Assay (Early Marker):
-
After 7-10 days of induction, wash the cells with PBS and lyse them.
-
Measure ALP activity in the cell lysate using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
-
Normalize the ALP activity to the total protein content.
-
-
Alizarin Red S Staining (Late Marker - Mineralization):
-
After 14-21 days, fix the cells with 4% paraformaldehyde.
-
Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash the cells to remove excess stain and visualize the calcium deposits under a microscope.
-
For quantification, the stain can be extracted with a cetylpyridinium (B1207926) chloride solution and the absorbance measured at 562 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
At various time points (e.g., 3, 7, and 14 days), extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative real-time PCR (qRT-PCR) to measure the relative expression of osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), and Bglap (Osteocalcin). Normalize the expression to a housekeeping gene (e.g., Gapdh).
-
-
Conclusion
This compound is a valuable tool for studying the role of Piezo1 in cellular physiology and for the discovery of novel therapeutic agents targeting this channel. The protocols outlined in these application notes provide a framework for high-throughput screening and detailed characterization of Piezo1 agonists and their effects on downstream signaling and cell differentiation.
References
Application Notes and Protocols for MCB-22-174 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-22-174 is a deuterated agonist of the mechanosensitive ion channel Piezo1.[1][2] As a potent activator, it has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of bone health. This compound works by activating the Piezo1 channel, leading to an influx of calcium ions (Ca2+) into cells. This calcium influx subsequently triggers the CaMKII/ERK signaling pathway, which plays a crucial role in promoting the proliferation and osteogenic differentiation of mesenchymal stem cells.[1] In vivo studies have shown that this compound can effectively improve bone quality, making it a promising candidate for investigating and potentially treating conditions like disuse osteoporosis.[1]
These application notes provide a summary of the available data on this compound administration in rodent models and detailed protocols based on existing literature.
Data Presentation
In Vivo Administration of this compound in a Rat Model
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley rats (2-month-old) | [1] |
| Induction of Disuse Osteoporosis | Hind-limb unloading via tail suspension | [1] |
| Compound | This compound | [1] |
| Dosage | 2 mg/kg (equivalent to 5 µmol/kg) | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Dosing Frequency | Injections on days 1, 4, 7, 10, and 13 | [1] |
| Observed Outcomes | - Improved bone quality in the hind-limb unloading model- Upregulated bone volume ratio (BV/TV) and trabecular thickness (Tb.Th.)- Downregulated trabecular separation (Tb.Sp.)- Increased fluorescent area of alkaline phosphatase (ALP)- Promoted osteogenesis | [1] |
Note: As of the latest literature search, specific in vivo administration protocols for this compound in mouse models have not been detailed. The provided data is based on a study conducted in rats. Researchers should use this information as a starting point for developing and optimizing protocols for mouse studies, considering potential species-specific differences in pharmacokinetics and pharmacodynamics.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Hind-Limb Unloading Model
This protocol is adapted from a study investigating the effects of this compound on disuse osteoporosis in rats.[1]
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 2 months
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Disuse Osteoporosis (Hind-Limb Unloading):
-
Acclimatize rats to the housing environment for at least one week.
-
Induce hind-limb unloading using a tail suspension method. This involves fixing the tail to the upper lid of the cage to detach the hind limbs from the ground, while allowing the forelimbs to remain on the cage floor. This simulates weightlessness and induces disuse osteoporosis in the hind limbs.
-
Maintain the suspension for the duration of the experiment.
3. Preparation of this compound Solution:
-
The formulation for in vivo injection is not explicitly stated in the primary reference. However, a common vehicle for intraperitoneal injection of small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. Alternatively, a suspension in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na) can be prepared.
-
To prepare a 1 mg/mL stock solution in the DMSO/PEG300/Tween 80 vehicle (as an example):
-
Dissolve this compound in DMSO to make a concentrated stock.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Add ddH2O to the final volume and mix until a clear solution is obtained.
-
The final concentration should be calculated to deliver 2 mg/kg in an appropriate injection volume (e.g., 5 mL/kg).
-
4. Administration of this compound:
-
Administer this compound via intraperitoneal (IP) injection at a dosage of 2 mg/kg.
-
Follow the specified dosing schedule: inject on days 1, 4, 7, 10, and 13 of the hind-limb unloading period.
-
A control group should receive vehicle-only injections following the same schedule.
5. Outcome Assessment:
-
At the end of the experimental period, euthanize the animals.
-
Harvest relevant tissues (e.g., femurs, tibias) for analysis.
-
Perform micro-computed tomography (µCT) to assess bone microarchitecture (BV/TV, Tb.Th., Tb.Sp.).
-
Conduct histological analysis, including alkaline phosphatase (ALP) staining, to evaluate osteogenic activity.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates the Piezo1/CaMKII/ERK signaling pathway.
Experimental Workflow for this compound Administration in a Rodent Model
Caption: Workflow for evaluating this compound in a disuse osteoporosis model.
References
Application Notes and Protocols: Co-treatment of MCB-22-174 with Denosumab for Enhanced Osteoblast Differentiation and Function
Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, osteoporosis, and regenerative medicine.
Introduction:
MCB-22-174 is a potent small molecule agonist of Piezo1, a mechanosensitive ion channel crucial for osteoblastic differentiation. Activation of Piezo1 by this compound triggers downstream signaling cascades, including the Ca²⁺-related extracellular signal-related kinases (ERK) and calcium-calmodulin (CaM)-dependent protein kinase II (CaMKII) pathways, promoting the differentiation of mesenchymal stem cells into osteoblasts. This anabolic activity suggests its potential as a therapeutic agent for conditions characterized by low bone formation, such as disuse osteoporosis.
Denosumab is a human monoclonal antibody that inhibits the receptor activator of nuclear factor kappa-B ligand (RANKL).[1][2][3][4][5] By preventing RANKL from binding to its receptor (RANK) on the surface of osteoclast precursor cells, Denosumab effectively suppresses their differentiation and activity, leading to a reduction in bone resorption.[1][2][3][4][5]
This document outlines a hypothetical co-treatment strategy employing this compound to stimulate bone formation and Denosumab to inhibit bone resorption. The combined application of an anabolic and an anti-resorptive agent could offer a synergistic approach to increasing bone mass and strength, providing a promising therapeutic avenue for osteoporosis and other bone-related disorders.
Hypothesized Signaling Pathway for Co-treatment
The proposed co-treatment of this compound and Denosumab targets both sides of the bone remodeling equation. This compound enhances the activity of osteoblasts, the bone-building cells, while Denosumab suppresses the activity of osteoclasts, the bone-resorbing cells.
References
Application Notes and Protocols for MCB-22-174 in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCB-22-174 is a potent and specific synthetic agonist for the mechanosensitive ion channel Piezo1.[1][2] As a key transducer of mechanical forces into biochemical signals, Piezo1 is implicated in a variety of physiological processes, including vascular development, red blood cell volume regulation, and bone formation. The activation of Piezo1 by this compound triggers a cascade of intracellular signaling events, primarily initiated by calcium influx, making it a valuable tool for studying mechanotransduction pathways and for potential therapeutic applications, particularly in areas like bone regeneration.[3] These application notes provide detailed protocols for utilizing this compound in imaging studies to monitor Piezo1 activation and its downstream effects, with a focus on calcium signaling and osteogenic differentiation of mesenchymal stem cells (MSCs).
Mechanism of Action
This compound allosterically activates the Piezo1 channel, leading to the influx of cations, with a preference for Ca²⁺.[3] This initial calcium transient acts as a second messenger, propagating a downstream signaling cascade that includes the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Extracellular signal-Regulated Kinase (ERK).[3] This signaling pathway has been shown to be crucial for promoting the proliferation and osteoblastic differentiation of MSCs.[3]
Signaling Pathway Diagram
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 6.28 µM | C3H10T1/2 cells | [4] |
| Effective Concentration for Osteogenesis | 3-5 µM | Rat Mesenchymal Stem Cells (rMSCs) | [4] |
Experimental Protocols
Calcium Imaging of this compound-Mediated Piezo1 Activation in Mesenchymal Stem Cells
This protocol describes how to visualize and quantify the intracellular calcium influx in MSCs following the application of this compound using fluorescent calcium indicators.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Fluorescent Calcium Indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope with live-cell imaging capabilities
Protocol:
-
Cell Seeding:
-
Seed MSCs onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Culture the cells in MSC Growth Medium at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the growth medium from the cells and wash once with HBSS.
-
Add the dye-loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the dish for imaging.
-
-
Imaging:
-
Place the imaging dish on the fluorescence microscope stage, equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire a baseline fluorescence signal for 1-2 minutes.
-
Prepare a working solution of this compound in HBSS at the desired final concentration (e.g., 5-10 µM).
-
Carefully add the this compound solution to the imaging dish while continuously recording.
-
Continue imaging for at least 5-10 minutes to capture the full calcium transient and any subsequent oscillations.
-
-
Data Analysis:
-
Select regions of interest (ROIs) over individual cells to measure the change in fluorescence intensity over time.
-
Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Quantify parameters such as the peak amplitude of the calcium response and the area under the curve.
-
References
Application Note: MCB-22-174 in CRISPR Screening Applications
Topic: "MCB-22-174" in CRISPR screening applications
Currently, there is no publicly available scientific literature or data detailing the use of this compound in CRISPR screening applications. Extensive searches of scientific databases and public resources did not yield any studies or protocols that directly investigate the effects or potential applications of this compound within the context of CRISPR-based functional genomics screens.
This compound has been identified as a potent agonist of Piezo1, a mechanosensitive ion channel. Research indicates that this compound activates the Ca2+-related extracellular signal-related kinases and calcium–calmodulin (CaM)-dependent protein kinase II (CaMKII) pathway, which promotes osteoblastic differentiation of mesenchymal stem cells[1]. The compound has an EC50 value of 6.28 µM for Piezo1 activation[1].
Given the absence of direct evidence, any potential role for this compound in CRISPR screening would be purely speculative and would require foundational research to establish a scientific basis. Future investigations could explore whether Piezo1 activation by this compound modulates cellular processes in a way that could be leveraged in a CRISPR screen. For example, one could theoretically design a screen to identify genes that modify cellular responses to Piezo1 activation by this compound.
Hypothetical CRISPR Screening Workflow with this compound
Below is a conceptual workflow illustrating how one might design a CRISPR screen to investigate the genetic modifiers of this compound's activity. This is a theoretical protocol, as no such study has been published.
Caption: Hypothetical CRISPR screening workflow with this compound.
Potential Signaling Pathway for Investigation
A CRISPR screen involving this compound would likely focus on elucidating the signaling pathway it modulates. The known pathway involves Piezo1 activation leading to changes in intracellular calcium levels and subsequent downstream signaling.
Caption: Known signaling pathway of this compound via Piezo1.
General Principles of CRISPR Screening
While no specific protocol exists for this compound, the general principles of CRISPR screening would apply. CRISPR screens are powerful tools for high-throughput interrogation of gene function.[2] They can be performed in various formats, including knockout, knockdown, and activation screens, and can target both coding and non-coding regions of the genome.[2] Compared to older technologies like RNAi, CRISPR screens generally have fewer off-target effects.[2]
A typical CRISPR knockout screen involves the following steps:
-
Library Selection: A pooled library of single-guide RNAs (sgRNAs) targeting genes of interest is chosen.
-
Cell Transduction: The sgRNA library, typically packaged in a lentiviral vector, is introduced into a population of Cas9-expressing cells at a low multiplicity of infection to ensure most cells receive a single sgRNA.
-
Selection: Cells that have been successfully transduced are selected for, usually via an antibiotic resistance marker.
-
Screening: The cell population is then subjected to a selective pressure. In a hypothetical screen with this compound, this could involve treating the cells with the compound and screening for a phenotype of interest, such as altered proliferation, differentiation, or survival.
-
Sequencing and Analysis: Genomic DNA is extracted from the surviving cells, and the sgRNA sequences are amplified and identified by next-generation sequencing. The relative abundance of each sgRNA in the treated versus control population is then calculated to identify "hits" – genes whose knockout confers a selective advantage or disadvantage in the presence of the compound.
The Role of R-loops and Transcription-Replication Conflicts in Genome Instability
It is important to consider that any compound that affects transcription or DNA replication could potentially interact with fundamental cellular processes like R-loop formation and transcription-replication conflicts (TRCs). R-loops are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and a displaced single DNA strand, which can have both physiological and pathological roles.[3] While important for processes like gene regulation, aberrant R-loop formation can lead to DNA damage and genome instability, which are hallmarks of cancer.[3]
TRCs occur when the replication and transcription machineries collide on the DNA template, which can lead to replication fork stalling and DNA damage.[4][5][6] Factors that resolve R-loops and TRCs are critical for maintaining genome integrity.[7][8]
Should future research uncover a role for this compound in modulating transcription or replication, CRISPR screens could be a valuable tool to identify the genetic determinants of these effects and their relationship to R-loop metabolism and the DNA damage response.[9][10][11]
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. CRISPR-Cas9 for medical genetic screens: applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The balancing act of R-loop biology: The good, the bad, and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription-replication conflicts as a source of common fragile site instability caused by BMI1-RNF2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription-replication conflicts as a source of genome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Consequences and Resolution of Transcription–Replication Conflicts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The SWI/SNF chromatin remodeling complex helps resolve R-loop-mediated transcription-replication conflicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcription‐Replication Conflicts: Unlocking New Frontiers in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. R-loops as cellular regulators and genomic threats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensing R-Loop-Associated DNA Damage to Safeguard Genome Stability [ouci.dntb.gov.ua]
- 11. Sensing R-Loop-Associated DNA Damage to Safeguard Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"MCB-22-174" solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges and solutions for MCB-22-174.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experiments with this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving in my chosen solvent. What should I do?
A1: If you are experiencing difficulty dissolving this compound powder, consider the following troubleshooting steps:
-
Verify the Solvent: this compound has very different solubility profiles in various solvents. Ensure you are using a recommended solvent. For creating a stock solution, DMSO is the preferred solvent.[1]
-
Check Solvent Quality: For DMSO, it is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce its ability to dissolve certain compounds.
-
Increase Energy Input:
-
Vortexing: After adding the solvent, vortex the vial vigorously for 1-2 minutes.
-
Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes. The increased kinetic energy can help overcome the crystal lattice energy of the powder, aiding dissolution.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to help break up any aggregates and enhance dissolution.
-
-
Concentration Check: It's possible the concentration you are trying to achieve exceeds the solubility limit of this compound in that specific solvent. Consider preparing a more dilute stock solution initially.
Q2: I've successfully dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" and occurs because this compound is poorly soluble in water.[1] Here are some solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for cell-based assays, to minimize toxicity and solubility issues.
-
Co-solvents and Formulation: For in vivo studies or challenging in vitro systems, consider using a formulation with co-solvents. A pre-validated formulation for injectable solutions includes 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[1] For oral administration, a homogeneous suspension can be prepared in CMC-Na.[1]
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: Based on available data, the recommended solvents and their approximate solubilities at 25°C are summarized in the table below.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent agonist of Piezo1. Its activation of Piezo1 initiates a signaling cascade involving Ca2+, leading to the activation of extracellular signal-related kinases (ERK) and calcium–calmodulin (CaM)-dependent protein kinase II (CaMKII). This pathway has been shown to promote the osteoblastic differentiation of mesenchymal stem cells.[2]
Q3: How should I store this compound solutions?
A3: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation. The powder form is stable for up to 3 years when stored at -20°C.[1]
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 86 | 200.29 |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
Data sourced from the this compound datasheet.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 429.37 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.29 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.
-
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: General Method for Kinetic Solubility Assessment
This protocol provides a general framework for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a UV plate reader)
-
Plate reader (nephelometric or UV-Vis)
Procedure:
-
Preparation of Serial Dilutions: In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution into the aqueous buffer. This is typically done by adding a small volume of the DMSO stock to the buffer and then performing subsequent dilutions.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation to occur and reach a state of equilibrium.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of this compound. The concentration can be determined using a standard curve, and the solubility limit is the highest concentration that remains in solution.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound.
References
"MCB-22-174" off-target effects troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCB-22-174. The information is designed to help address specific issues that may arise during experiments, with a focus on investigating and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, small-molecule agonist of Piezo1.[1][2][3] Piezo1 is a mechanosensitive ion channel that converts mechanical forces into biochemical signals.[4] this compound activates Piezo1, leading to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular Ca²⁺ subsequently activates downstream signaling pathways, including the extracellular signal-related kinases (ERK) and calcium-calmodulin (CaM)-dependent protein kinase II (CaMKII) pathway.[1][2] This activation has been shown to promote the proliferation and osteoblastic differentiation of mesenchymal stem cells.[1][2]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the activation of the Piezo1 channel. In preclinical models, this has been shown to effectively promote osteogenesis and mitigate bone loss in disuse osteoporosis.[1][4][5] It has been reported to be more potent than the canonical Piezo1 agonist, Yoda1.[1]
Q3: Are there any known off-target effects of this compound?
Currently, published literature does not specify any definitive off-target effects of this compound. The compound has been described as a safe Piezo1 agonist without signs of serious toxicity in the initial studies.[1] However, given the wide expression of Piezo1 in various tissues, the potential for off-target effects remains a consideration in further investigation and development.[4][6]
Q4: What is the EC50 of this compound?
The half-maximal effective concentration (EC50) of this compound for Piezo1 activation has been reported to be 6.28 µM.[2][3]
Quantitative Data Summary
| Compound | Target | EC50 | Reported Effect | Reference |
| This compound | Piezo1 | 6.28 µM | Agonist | [2][3] |
| Yoda1 | Piezo1 | 42.84 µM | Agonist | [1] |
Troubleshooting Off-Target Effects
This section provides a guide to identifying and characterizing potential off-target effects of this compound.
My experiment is showing an unexpected phenotype. How can I determine if it's an off-target effect of this compound?
An unexpected phenotype could be due to off-target effects, on-target effects in a different cell type or pathway, or experimental artifacts. A systematic approach is necessary to pinpoint the cause.
Step 1: Confirm the On-Target Effect
First, verify that this compound is engaging its intended target, Piezo1, in your experimental system.
-
Calcium Imaging: Measure intracellular calcium levels upon treatment with this compound. A rapid increase in calcium is indicative of Piezo1 activation.
-
Western Blot: Analyze the phosphorylation of downstream effectors like ERK and CaMKII.[1] Increased phosphorylation following treatment would confirm pathway activation.
Step 2: Rule out Non-Specific Effects
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype follows a classic dose-response relationship, it is more likely to be a specific pharmacological effect (either on-target or off-target).
-
Control Compounds: Include a negative control (vehicle) and a positive control (e.g., Yoda1). If Yoda1 produces the same unexpected phenotype, it is more likely to be an on-target effect mediated by Piezo1. Additionally, using a structurally unrelated Piezo1 agonist could help differentiate on-target from compound-specific off-target effects.
Step 3: Investigate Potential Off-Targets
If on-target effects in the expected pathway are confirmed but do not explain the phenotype, and non-specific effects are ruled out, the next step is to investigate potential off-targets.
-
Computational Prediction: Use in silico tools and databases to predict potential off-target binding of this compound based on its chemical structure.
-
Target Profiling/Screening: Employ experimental screening methods to identify unintended molecular targets.
Experimental Protocols for Off-Target Investigation
1. Protocol: In Vitro Target Profiling using Protein Microarrays
This method assesses the binding of a compound to a large number of purified proteins immobilized on a microarray.
-
Objective: To identify potential off-target proteins that bind to this compound.
-
Methodology:
-
A fluorescently labeled version of this compound or a competitive binding assay format is used.
-
The protein microarray, containing thousands of purified human proteins, is incubated with the labeled compound.
-
The array is washed to remove non-specific binders.
-
The array is scanned to detect fluorescence, indicating binding of this compound to specific proteins.
-
Hits are identified as proteins with a signal significantly above the background.
-
-
Data Analysis: Binding affinity (Kd) can be estimated from dose-response curves for the identified hits.
2. Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Objective: To confirm target engagement of predicted off-targets in a cellular environment.
-
Methodology:
-
Treat cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool and centrifuge the lysates to separate aggregated (denatured) proteins from soluble proteins.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the putative off-target protein remaining.
-
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
3. Protocol: Whole-Genome Sequencing (WGS) for Genotoxicity Assessment
While more commonly used for gene-editing technologies, WGS can be adapted to assess if a small molecule causes unintended DNA damage or mutations.[7]
-
Objective: To determine if this compound induces off-target genomic alterations.
-
Methodology:
-
Treat cells with this compound over a prolonged period (multiple cell passages).
-
Isolate genomic DNA from treated and untreated (control) cells.
-
Perform whole-genome sequencing on all samples.
-
-
Data Analysis: Compare the genomic sequences of treated and untreated cells to identify any new mutations, insertions, deletions, or chromosomal rearrangements.[8]
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. 所有产品 | Selleck.cn [selleck.cn]
- 4. The central mechanotransducer in osteoporosis pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The central mechanotransducer in osteoporosis pathogenesis and therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. synthego.com [synthego.com]
Technical Support Center: Optimizing Compound-X Concentration for [Specific Assay]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of "Compound-X" for their specific assays.
Frequently Asked questions (FAQs)
Q1: What is the recommended starting concentration range for Compound-X in a new assay?
A1: For a novel compound like Compound-X, it is advisable to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range for a dose-response experiment could be from nanomolar (nM) to micromolar (µM) concentrations.[1] This initial screen will help identify a narrower, more effective concentration range for subsequent experiments.
Q2: How should I prepare the stock solution and working concentrations of Compound-X?
A2: The stability and solubility of Compound-X are critical for reproducible results. It is essential to use an appropriate solvent (e.g., DMSO) to prepare a high-concentration stock solution.[1] Ensure the final solvent concentration in the assay medium is low (typically below 0.5%) to avoid solvent-induced effects on the cells.[1] Serial dilutions should be prepared fresh for each experiment to ensure accuracy.
Q3: What are the key controls to include in my assay?
A3: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Compound-X. This control helps to distinguish the effect of the compound from that of the solvent.
-
Untreated Control: Cells that are not exposed to either Compound-X or the vehicle. This serves as a baseline for normal cell behavior.
-
Positive Control: A known activator or inhibitor of the target pathway to confirm that the assay is working as expected.
-
Negative Control: A compound known to be inactive in the assay.
Q4: How long should I incubate the cells with Compound-X?
A4: The optimal incubation time depends on the mechanism of action of Compound-X and the biological question being addressed.[1] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration to observe the desired effect without causing excessive cell death.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or "edge effects" in the microplate.[1][3] | Ensure a homogenous cell suspension before seeding. Mix the compound solution thoroughly before adding it to the wells. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media or PBS.[1][3] |
| No observable effect of Compound-X at any concentration | The concentration range tested is too low. The compound may be inactive in the chosen cell line or assay. The incubation time may be too short.[1] | Test a higher concentration range. Verify the compound's activity in a different, more sensitive cell line. Increase the incubation time.[1] |
| Excessive cell death, even at low concentrations | The compound is highly cytotoxic, or the cells are particularly sensitive. The solvent concentration may be too high.[1] | Use a lower concentration range. Reduce the incubation time. Ensure the final solvent concentration is not contributing to toxicity.[1] |
| Inconsistent results between experiments | Variations in cell passage number, reagent quality, or incubation conditions.[3] | Use cells with a consistent and low passage number. Ensure all reagents are from the same lot and are not expired. Maintain consistent incubation conditions (temperature, CO2, humidity).[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Optimizing cell seeding density is crucial for a healthy monolayer and reproducible assay results.[4]
-
Cell Preparation: Culture and harvest cells during their logarithmic growth phase.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Seeding: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Incubation: Incubate the plate for the intended duration of your assay (e.g., 24, 48, or 72 hours).
-
Analysis: At each time point, assess cell confluence and viability using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Selection: Choose the seeding density that results in 70-80% confluence at the end of the experiment, ensuring cells are still in the exponential growth phase.
Protocol 2: Dose-Response Experiment for Compound-X
This protocol will help determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of Compound-X.
-
Cell Seeding: Seed a 96-well plate with the optimal cell density determined in Protocol 1 and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of Compound-X in the appropriate assay medium. A common starting range is 0.01 µM to 100 µM.
-
Treatment: Remove the existing medium from the cells and add the 2X Compound-X dilutions. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the predetermined optimal time.
-
Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, protein expression, enzyme activity).
-
Data Analysis: Plot the assay response against the logarithm of the Compound-X concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 or IC50 value.
| Parameter | Example Values |
| Cell Line | [Specify Cell Line] |
| Seeding Density | 10,000 cells/well |
| Compound-X Concentrations | 0.01, 0.1, 1, 10, 100 µM |
| Incubation Time | 48 hours |
| Assay Readout | [Specify Assay] |
| Calculated IC50/EC50 | [To Be Determined] |
Visualizations
Caption: A general workflow for optimizing Compound-X concentration.
Caption: A logical flow for troubleshooting inconsistent results.
References
Technical Support Center: Investigating the Cytotoxicity of Novel Compounds
Disclaimer: Publicly available information regarding specific toxicity of the compound "MCB-22-174" in cell lines is limited. The following guide is intended to provide general technical support and troubleshooting advice for researchers investigating the cytotoxicity of novel compounds, using this compound as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: I have a new compound, this compound. How do I start assessing its potential toxicity in my cell lines?
A1: When assessing the cytotoxicity of a novel compound like this compound, a systematic approach is recommended. Start by determining the compound's solubility in culture medium-compatible solvents, such as DMSO. High concentrations of solvents like DMSO can be toxic to cells, so it's crucial to keep the final solvent concentration in your assay low (typically below 0.5%).[1] Next, perform a dose-response experiment across a wide range of concentrations to determine the effective concentration range. A common starting point is a serial dilution from a high concentration (e.g., 100 µM or higher) downwards. Based on the initial results, you can then perform more focused experiments to determine key parameters like the half-maximal inhibitory concentration (IC50).
Q2: Which cytotoxicity assay should I choose?
A2: The choice of assay depends on several factors, including the compound's mechanism of action, your cell type, and available equipment.
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability. They are widely used but can be affected by compounds that interfere with metabolic pathways or have intrinsic color.[1]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These assays measure the leakage of cellular components or the exclusion of dyes by intact membranes, providing a direct measure of cell death.
-
Fluorescent Dye-Based Assays: There are various fluorescent dyes that can assess cell viability and cytotoxicity. Some dyes stain the DNA of dead cells with compromised membranes.[2][3] These assays are often more sensitive than colorimetric assays.[3]
-
ATP-Based Assays: These highly sensitive assays measure the amount of ATP in a cell population, which is a good indicator of cell viability.[3]
It is often recommended to use at least two different assays based on different principles to confirm your results.
Q3: My compound, this compound, has poor solubility in aqueous solutions. How can I perform a cytotoxicity assay?
A3: Poor solubility is a common challenge with novel compounds.[1] Here are some strategies:
-
Use a Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds.[1] Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent-induced toxicity.[1]
-
Sonication or Vortexing: Gentle sonication or vortexing can help dissolve the compound in the stock solution.[1]
-
Formulation: For in vivo studies, compounds can be formulated as a homogeneous suspension in vehicles like CMC-Na or in solutions containing DMSO, PEG300, and Tween80.[4] While these are for in vivo use, similar principles of using co-solvents and surfactants can be adapted for in vitro work with careful validation.
Q4: What are the essential controls to include in my cytotoxicity experiment?
A4: Proper controls are critical for interpreting your results correctly. Essential controls include:
-
Untreated Control: Cells incubated with culture medium only. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound. This helps to distinguish the compound's toxicity from any effect of the solvent.[1]
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
-
Blank Control (No Cells): Wells containing only culture medium (and your compound at different concentrations if it is colored) to measure the background absorbance or fluorescence.[1][2]
Troubleshooting Guide
Issue 1: High background signal in my colorimetric assay.
-
Possible Cause: The compound itself might be colored and absorbing light at the same wavelength as your assay's readout.
-
Solution: Prepare a parallel set of wells containing the compound at the same concentrations but without any cells. Subtract the absorbance readings from these "compound-only" wells from your experimental wells.[1] Alternatively, consider switching to a non-colorimetric assay like a fluorescent or luminescent one.[1]
Issue 2: My results are not reproducible between experiments.
-
Possible Cause: Inconsistent cell seeding is a common source of variability.[5] The passage number of your cells can also influence their response to a compound.[3]
-
Solution: Ensure you have a standardized cell seeding protocol. Use a consistent and low passage number for your cells. Gentle pipetting during cell seeding is important to avoid cell stress.[6]
Issue 3: I am observing a bell-shaped dose-response curve.
-
Possible Cause: At high concentrations, the compound may be precipitating out of the solution in the culture medium.[1] This can interfere with the assay by scattering light or by reducing the effective concentration of the compound in solution.
-
Solution: Visually inspect the wells under a microscope for any precipitate.[1] You may need to improve the solubility of your compound or test a narrower, lower concentration range.
Quantitative Data Presentation
When reporting your findings, it is crucial to present quantitative data in a clear and organized manner. Below is a template table you can use to summarize your results.
| Cell Line | Compound | Time Point (hours) | IC50 (µM) | 95% Confidence Interval | Assay Method |
| Cell Line A | This compound | 24 | MTT | ||
| Cell Line A | This compound | 48 | MTT | ||
| Cell Line A | This compound | 72 | MTT | ||
| Cell Line B | This compound | 24 | Fluorescent Dye | ||
| Cell Line B | This compound | 48 | Fluorescent Dye | ||
| Cell Line B | This compound | 72 | Fluorescent Dye |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This is a generalized protocol and should be optimized for your specific cell line and compound.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Compound Preparation: Prepare a stock solution of your compound (e.g., this compound) in a suitable solvent like DMSO. Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Visualizations
Caption: A typical workflow for a cell-based cytotoxicity assay.
Caption: A troubleshooting guide for common cytotoxicity assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: MCB-22-174 and Piezo1 Experiments
Welcome to the technical support center for researchers utilizing MCB-22-174, a potent Piezo1 agonist. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of experimental variability and to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it compare to other Piezo1 agonists like Yoda1?
A1: this compound is a novel, potent small-molecule agonist for the mechanosensitive ion channel Piezo1.[1][2] It activates Piezo1, initiating a calcium (Ca²⁺) influx into the cell.[2] Notably, this compound demonstrates higher potency than the widely used Piezo1 agonist, Yoda1. While EC50 values can vary between cell types and experimental conditions, this compound has a reported EC50 of 6.28 µM, whereas Yoda1's EC50 is generally in the range of 10-50 µM.[1][3][4]
Q2: What are the primary downstream signaling pathways activated by this compound?
A2: Activation of Piezo1 by this compound leads to an influx of Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades. A key pathway involves the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (ERK) pathway.[2] This signaling can subsequently influence a range of cellular processes, including gene expression and cell proliferation.
Q3: What are appropriate negative and positive controls for experiments with this compound?
A3:
-
Negative Controls:
-
Vehicle Control: Since this compound is typically dissolved in DMSO, a vehicle-only control (e.g., 0.1% DMSO in culture medium) is essential to rule out any effects of the solvent.[5]
-
Untransfected or Mock-Transfected Cells: For experiments using cells overexpressing Piezo1, untransfected or mock-transfected cells from the same line should be used to confirm that the observed effects are specific to Piezo1 activation.[6]
-
Piezo1 Knockdown/Knockout Cells: The most rigorous negative control involves using cells where the Piezo1 gene has been knocked down (e.g., using siRNA) or knocked out. This will confirm that the effects of this compound are dependent on the presence of the Piezo1 channel.[7]
-
Non-functional Agonist Analog: If available, a structurally similar but non-functional analog of this compound can be used to control for off-target effects.
-
-
Positive Controls:
-
Yoda1: As a well-characterized Piezo1 agonist, Yoda1 can be used as a positive control to confirm that the experimental setup is capable of detecting Piezo1 activation.[8]
-
Mechanical Stimulation: Since Piezo1 is a mechanosensitive channel, direct mechanical stimulation of the cells (e.g., with a glass probe, fluid shear stress, or pressure) can serve as a non-pharmacological positive control for channel activation.[7][9][10][11]
-
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Experiments
Issue 1: No or very small currents observed after this compound application.
-
Possible Cause: Low Piezo1 expression in the chosen cell line.
-
Solution: Use a cell line known to endogenously express high levels of Piezo1 or use a heterologous expression system (e.g., HEK293T cells transfected with a Piezo1-expressing plasmid).[6]
-
-
Possible Cause: Agonist degradation or precipitation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Ensure the final concentration in your recording solution does not lead to precipitation.
-
-
Possible Cause: Incorrect recording solutions.
-
Possible Cause: Poor seal resistance or high access resistance.
-
Solution: Aim for a gigaohm seal (>1 GΩ) before breaking into whole-cell configuration. Monitor access resistance throughout the experiment and discard recordings where it increases significantly.[13]
-
Issue 2: High variability in current amplitude between cells.
-
Possible Cause: Heterogeneity in Piezo1 expression levels.
-
Solution: If using a transient transfection system, co-transfect with a fluorescent reporter (e.g., GFP) to select cells with similar fluorescence intensity for recording. For stable cell lines, clonal selection may be necessary to obtain a more homogenous population.
-
-
Possible Cause: Differences in cell size and membrane capacitance.
-
Solution: Normalize the current amplitude to the cell capacitance to obtain current density (pA/pF). This will account for variations in cell size.[14]
-
Calcium Imaging Experiments
Issue 1: No or weak fluorescent signal change upon this compound application.
-
Possible Cause: Insufficient loading of the calcium indicator dye or low expression of a genetically encoded calcium indicator (GECI).
-
Solution: Optimize the concentration and incubation time for the calcium-sensitive dye. If using a GECI, ensure robust expression, for example by using a strong promoter.
-
-
Possible Cause: Calcium buffering capacity of the cell.
-
Solution: Be aware that high intracellular calcium buffering can dampen the observed signal. While challenging to control, this is a factor to consider in data interpretation.
-
-
Possible Cause: Photobleaching of the fluorescent indicator.
-
Solution: Reduce the laser power and/or the frequency of image acquisition to minimize photobleaching.
-
Issue 2: High background fluorescence or spontaneous calcium flashes.
-
Possible Cause: Cell stress or unhealthy cells.
-
Solution: Ensure cells are healthy and not overly confluent. Perform experiments within a reasonable time after plating.
-
-
Possible Cause: Artifacts from the calcium indicator itself.
-
Possible Cause: Spontaneous Piezo1 activity.
-
Solution: Piezo1 can exhibit spontaneous activity.[7] Establish a stable baseline recording before agonist application to distinguish between spontaneous and induced activity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for Piezo1 agonists and channel properties to aid in experimental design and data interpretation.
| Parameter | This compound | Yoda1 | Yoda2 |
| EC50 | 6.28 µM[2][4] | ~10-50 µM[3] (cell type dependent) | ~150-305 nM[5][16] |
| Solubility | Insoluble in water, soluble in DMSO (86 mg/mL)[4] | Low aqueous solubility[5] | Improved aqueous solubility over Yoda1[14] |
| Selectivity | Piezo1 agonist[1] | Selective for Piezo1 over Piezo2[3] | Piezo1 agonist[16] |
Table 1: Comparison of Piezo1 Agonists.
| Parameter | Reported Value | Experimental Condition |
| Single Channel Conductance | ~14-51 pS | Dependent on ionic conditions and membrane potential[9][17] |
| Current Density | ~30-500 pA (in response to ultrasound) | HEK cells expressing Piezo1[6] |
| Pressure for half-maximal activation (P50) | -23 to -26 mmHg | Neuro2A cells, cell-attached patch[18] |
| Tension for half-maximal activation (T50) | ~2.3 mN/m | HEK cells, cell-attached patch[18] |
Table 2: Electrophysiological Properties of the Piezo1 Channel.
Experimental Protocols
Detailed Methodology: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Plate cells (e.g., HEK293T cells transfected with Piezo1) on glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.[9][19]
-
Recording:
-
Obtain a gigaseal on a target cell.
-
Rupture the membrane to achieve whole-cell configuration.
-
Hold the cell at a constant potential (e.g., -80 mV).[6]
-
Establish a stable baseline current.
-
Apply this compound (and controls) via a perfusion system.
-
Record the induced currents. A voltage ramp protocol (e.g., -100 mV to +80 mV) can also be used to determine the current-voltage relationship.[14][20]
-
Detailed Methodology: Calcium Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for imaging.
-
Indicator Loading:
-
Chemical Dyes: Incubate cells with a calcium-sensitive dye (e.g., Cal-520 AM) in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) for a specified time (e.g., 2 hours).[21]
-
Genetically Encoded Indicators (GECIs): Transfect cells with a plasmid encoding a GECI (e.g., GCaMP6s).
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Apply this compound or control solutions.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over individual cells.
-
Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), often expressed as ΔF/F₀.
-
Visualizations
Caption: General experimental workflow for studying this compound effects.
Caption: Signaling pathway activated by this compound via Piezo1.
Caption: Troubleshooting logic for weak experimental signals.
References
- 1. Piezo Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Yoda1 | PIEZO1 Agonist | Hello Bio [hellobio.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Improved PIEZO1 agonism through 4‐benzoic acid modification of Yoda1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Piezo1 but not NaV1.2 Channels by Ultrasound at 43 MHz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piezo1-Regulated Mechanotransduction Controls Flow-Activated Lymphatic Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and functional characterization of the Piezo1 channel pore domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. One-channel Cell-attached Patch-clamp Recording [jove.com]
- 12. A high-throughput electrophysiology assay to study the response of PIEZO1 to mechanical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. researchgate.net [researchgate.net]
- 15. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 16. Piezo1 Channel Activators Yoda1 and Yoda2 in the Context of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional analyses of heteromeric human PIEZO1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Piezo1 ion channels inherently function as independent mechanotransducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly specific and non-invasive imaging of Piezo1-dependent activity across scales using GenEPi - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
- 21. www2.neuroscience.umn.edu [www2.neuroscience.umn.edu]
"MCB-22-174" inconsistent results in repeat experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in repeat experiments with MCB-22-174, a potent Piezo1 agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the EC50 value of this compound in our calcium flux assays. What are the potential causes?
A1: Inconsistent EC50 values for this compound can stem from several factors. These include variability in cell passage number and health, inconsistent compound storage and handling, fluctuations in assay temperature, and issues with the calcium-sensitive dye. It is crucial to maintain a consistent cell culture and assay protocol to ensure reproducible results.
Q2: Can the solvent used to dissolve this compound affect the experimental outcome?
A2: Yes, the choice and handling of the solvent are critical. This compound is typically dissolved in a non-polar organic solvent like DMSO. Inconsistent final DMSO concentrations across experiments can lead to variability. High concentrations of DMSO can be toxic to cells and may affect the integrity of the cell membrane, thereby influencing Piezo1 channel activity and leading to inconsistent results. Always ensure the final solvent concentration is consistent and below the threshold for cellular toxicity.
Q3: How critical is temperature control during our experiments with this compound?
A3: Temperature is a critical parameter in experiments involving ion channel activity. Piezo1 channel gating is temperature-sensitive. Fluctuations in temperature during your assay can lead to variable channel activation and, consequently, inconsistent measurements of calcium influx. Maintaining a stable and consistent temperature throughout the experiment is essential for reproducible results.
Q4: We see a high degree of variability in the maximum fluorescence signal between different experimental runs. What could be the reason?
A4: High variability in the maximum fluorescence signal can be attributed to several factors. Inconsistent cell seeding density can lead to a different number of cells per well, affecting the total signal. Furthermore, variations in the loading efficiency of the calcium-sensitive dye, or dye leakage, can also contribute to this issue. Ensure your cell seeding and dye loading protocols are highly consistent.
Troubleshooting Guide
Inconsistent Agonist Potency (EC50)
If you are observing significant shifts in the EC50 of this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Degradation | Store this compound desiccated and protected from light. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Assay Temperature Fluctuations | Ensure all assay components (plates, solutions) are equilibrated to the assay temperature. Use a temperature-controlled plate reader. |
| Solvent Concentration | Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells and experiments. |
High Variability in Maximum Response (Emax)
For experiments showing inconsistent maximum calcium influx upon this compound stimulation, refer to the table below.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Implement a stringent cell counting and seeding protocol to ensure uniform cell numbers per well. |
| Variable Dye Loading | Optimize and standardize the dye loading protocol, including incubation time and temperature. Use a dye that exhibits minimal leakage. |
| Plate Reader Settings | Use consistent settings on your fluorescence plate reader for all experiments, including excitation/emission wavelengths, gain, and read height. |
| Cell Health | Monitor cell viability and morphology regularly. Ensure cells are healthy and not overgrown at the time of the assay. |
Experimental Protocols
Standard Operating Procedure: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for measuring this compound-induced calcium influx in a cell line endogenously or exogenously expressing Piezo1.
-
Cell Culture and Seeding:
-
Culture cells in appropriate media and conditions.
-
Seed cells in a 96-well black, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24-48 hours to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove cell culture media from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the respective wells.
-
Continue recording the fluorescence to measure the change in intracellular calcium.
-
Visualizations
Piezo1 Signaling Pathway
Activation of the Piezo1 channel by this compound leads to an influx of calcium ions (Ca2+), which act as a second messenger to initiate various downstream signaling cascades, including the MAPK/ERK pathway.
Caption: Simplified signaling pathway of this compound-mediated Piezo1 activation.
Experimental Workflow for Calcium Flux Assay
The following diagram illustrates the key steps in a typical calcium flux assay to assess the activity of this compound.
Caption: A step-by-step workflow for a calcium flux experiment using this compound.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting inconsistent results with this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
Technical Support Center: Improving the In Vivo Efficacy of MCB-22-174
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MCB-22-174, a novel tyrosine kinase (TK-1) inhibitor, in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your research and overcome common challenges associated with poorly soluble kinase inhibitors.
Troubleshooting Guide
Researchers using this compound in vivo may encounter issues ranging from formulation difficulties to a lack of therapeutic efficacy. This guide provides solutions to common problems.
Table 1: Troubleshooting Common In Vivo Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Poor Bioavailability / Low Efficacy | Inadequate Formulation: this compound has low aqueous solubility, leading to poor absorption.[1][2] | Optimize Vehicle: Test various formulations to enhance solubility. Common options include co-solvents (e.g., PEG-400, propylene (B89431) glycol), surfactants (e.g., Tween 80), or cyclodextrins.[3][4][5] Particle Size Reduction: Investigate micronization or nanosizing techniques to increase the surface area for dissolution.[1][2] Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or liposomes to improve solubility and absorption.[6] |
| Suboptimal Route of Administration: Oral administration may lead to significant first-pass metabolism. | Alternative Routes: Explore intraperitoneal (i.p.) or intravenous (i.v.) injections to bypass the gastrointestinal tract and increase systemic exposure.[7] | |
| Insufficient Dose: The administered dose may not achieve the required therapeutic concentration at the tumor site. | Dose-Escalation Studies: Conduct a dose-response study to determine the optimal therapeutic dose.[7][8] Pharmacokinetic (PK) Analysis: Perform pilot PK studies to measure plasma and tumor concentrations of this compound over time.[7][9] | |
| Unexpected Toxicity or Adverse Events | Vehicle Toxicity: The chosen vehicle may be causing adverse effects at the administered concentration.[3] | Vehicle Toxicity Study: Run a control group with the vehicle alone to assess its tolerability.[3] Alternative Vehicles: If toxicity is observed, explore other well-tolerated vehicles.[4] |
| Off-Target Effects: this compound may be inhibiting other kinases or cellular targets, leading to toxicity.[7][10] | In Vitro Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target activities. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity.[8] | |
| Inconsistent Results Between Experiments | Variability in Formulation Preparation: Inconsistent preparation of the dosing solution can lead to variable drug concentrations. | Standardize Protocol: Develop and strictly follow a standard operating procedure (SOP) for formulation preparation. |
| Animal Model Variability: Differences in animal age, weight, or health status can impact drug metabolism and response.[11] | Standardize Animal Cohorts: Use animals of the same age, sex, and weight range. Ensure all animals are healthy before starting the experiment. | |
| Inaccurate Dosing: Errors in calculating or administering the dose. | Accurate Dosing Technique: Ensure proper training on dosing techniques (e.g., oral gavage, i.p. injection). Calibrate all equipment regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse xenograft model?
A1: For a novel compound like this compound, it is crucial to perform a dose-ranging study to determine the optimal dose. A suggested starting point, based on in vitro potency (IC50), would be in the range of 10-25 mg/kg, administered daily. However, this should be adjusted based on the results of tolerability and pharmacokinetic studies.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 50-100 mg/mL).[12] This stock solution can then be diluted into the final in vivo vehicle. Ensure the final concentration of DMSO is kept low (typically <5-10% of the total volume) to avoid toxicity.[3]
Q3: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous vehicle. What should I do?
A3: This is a common issue with poorly soluble compounds.[12] To mitigate this, you can try the following:
-
Use a co-solvent system: Prepare your final vehicle with a mixture of aqueous and organic solvents (e.g., PBS with 10% PEG-400 and 5% Tween 80).
-
Warm the vehicle: Gently warming the vehicle before adding the DMSO stock can sometimes help maintain solubility.
-
Sonication: After adding the DMSO stock to the vehicle, sonicate the mixture to aid in dissolution and prevent precipitation.
-
pH adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility.[5][13]
Q4: How can I confirm that this compound is reaching the tumor and inhibiting its target, TK-1?
A4: To confirm target engagement, you should perform a pharmacodynamic (PD) study. This involves collecting tumor samples at various time points after dosing and measuring the levels of a downstream biomarker of TK-1 activity (e.g., phosphorylated substrate of TK-1) via methods like Western blotting or immunohistochemistry.[9]
Experimental Protocols
Protocol 1: In Vivo Vehicle Formulation for this compound
This protocol describes the preparation of a common vehicle for the oral administration of poorly soluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG-400, Tween 80, and PBS. A common formulation is 10% PEG-400, 5% Tween 80, and 85% PBS.
-
Slowly add the this compound DMSO stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the formulation should ideally be below 10%.
Protocol 2: Mouse Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous tumor model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line with active TK-1 signaling
-
This compound formulation
-
Vehicle control
-
Calipers
Procedure:
-
Implant cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound at different doses).
-
Administer the this compound formulation or vehicle control daily via the chosen route of administration (e.g., oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: Signaling pathway of this compound targeting TK-1.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Logical troubleshooting workflow for in vivo experiments.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 12. benchchem.com [benchchem.com]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "MCB-22-174": A Case of Mistaken Identity in Scientific Protocols
A comprehensive search for the "MCB-22-174" protocol has revealed that no such specific experimental procedure is publicly available or indexed under this designation within the scientific literature. The identifier "this compound" appears to be associated with disparate subjects outside the realm of reproducible biological protocols, leading to a case of mistaken identity.
Initial investigations into scientific databases and journals, including "Molecular and Cellular Biology" (MCB), did not yield any protocol or research paper with the designation "22-174". Further searches across the web uncovered several alternative interpretations for the acronym "MCB" and the numerical extension, none of which pertain to a specific, reproducible scientific method.
The search results primarily point to three distinct areas:
-
A chemical product code: One finding identified "this compound" as a product code for a chemical compound supplied by Selleck Chemicals. This designation is for cataloging and commercial purposes and does not represent a detailed experimental protocol.
-
A component in computing: Multiple sources refer to a "Message Control Bank" (MCB) in the context of Unisys computer systems, a subject entirely unrelated to biological or chemical research.
-
A section of the U.S. tax code: A significant number of results reference Section 174 of the Internal Revenue Code, which pertains to the amortization of research and development expenditures. This is a financial and legal matter with no connection to laboratory procedures.
Given the lack of a discernible scientific protocol under the user-provided identifier, it is not possible to create the requested technical support center with troubleshooting guides and FAQs. The core requirement of refining a specific protocol for reproducibility cannot be met without the protocol itself.
It is recommended that researchers, scientists, and drug development professionals seeking information on a specific experimental method verify the correct name, source, and any associated publication details of the protocol . Accurate identification is the first critical step in ensuring experimental reproducibility and successful scientific outcomes.
Technical Support Center: MCB-22-174 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MCB-22-174, a novel small-molecule agonist of the Piezo1 ion channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small-molecule agonist of Piezo1, a mechanosensitive ion channel.[1][2] Its primary mechanism of action is to bind to and activate the Piezo1 channel, inducing an influx of calcium ions (Ca²⁺) into the cell.[1] This increase in intracellular Ca²⁺ then triggers downstream signaling cascades, notably the Ca²⁺-related extracellular signal-related kinases (Erk) and calcium–calmodulin (CaM)-dependent protein kinase II (CaMKII) pathway.[1][2]
Q2: How does the potency of this compound compare to Yoda1?
A2: this compound has been shown to be a more potent agonist of Piezo1 than Yoda1, the canonical Piezo1 agonist.[1] This means that a lower concentration of this compound is required to achieve the same level of Piezo1 activation as Yoda1. For instance, in C3H10T1/2 cells, the half-maximal effective concentration (EC50) for this compound is significantly lower than that of Yoda1.[1]
Q3: What are the potential therapeutic applications of this compound?
A3: this compound is being investigated for its potential therapeutic applications in diseases where Piezo1 activation is beneficial. A primary area of research is in the treatment of disuse osteoporosis, where it has been shown to promote the proliferation and osteogenesis of mesenchymal stem cells.[1][2][3] By activating Piezo1, this compound may help to improve bone quality and attenuate bone loss.[1][3]
Q4: Is this compound toxic to cells?
A4: Studies have indicated that this compound is a safe Piezo1 agonist without signs of serious toxicity at effective concentrations.[1] However, as with any compound, it is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Troubleshooting Guides
Problem 1: Inconsistent or no cellular response to this compound treatment.
-
Possible Cause: Low or absent Piezo1 expression in the cell line being used.
-
Troubleshooting Step: Verify the expression of Piezo1 in your cells of interest using techniques such as Western blot, qPCR, or immunofluorescence. If Piezo1 expression is low, consider using a cell line known to have robust Piezo1 expression or a system for overexpressing Piezo1.
-
-
Possible Cause: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and desired biological readout.
-
-
Possible Cause: Issues with compound stability or storage.
-
Troubleshooting Step: Ensure that this compound is stored correctly according to the manufacturer's instructions. Prepare fresh working solutions for each experiment to avoid degradation.
-
Problem 2: High background signal in calcium imaging experiments.
-
Possible Cause: Autofluorescence of the compound or cells.
-
Troubleshooting Step: Image a sample of cells treated with vehicle (e.g., DMSO) alone to determine the baseline fluorescence. If this compound itself is fluorescent, select a calcium indicator dye with a different excitation/emission spectrum.
-
-
Possible Cause: Cell stress or death leading to leaky membranes.
-
Troubleshooting Step: Assess cell viability using a live/dead stain after treatment with this compound. If toxicity is observed, reduce the concentration of the compound or the incubation time.
-
Problem 3: Variability in downstream signaling pathway activation (p-Erk, p-CaMKII).
-
Possible Cause: Differences in cell density or confluency.
-
Troubleshooting Step: Standardize cell seeding density and ensure that cells are at a consistent confluency at the time of the experiment, as cell-cell contact can influence signaling pathways.
-
-
Possible Cause: Timing of the experiment.
-
Troubleshooting Step: Perform a time-course experiment to identify the peak activation time for Erk and CaMKII phosphorylation following this compound treatment. Activation of these pathways is often transient.
-
Data Presentation
Table 1: Potency of Piezo1 Agonists in C3H10T1/2 Cells
| Agonist | EC50 (μmol L⁻¹) |
| This compound | 6.28 |
| Yoda1 | 42.84 |
Data sourced from ResearchGate publication on a novel Piezo1 agonist.[1]
Experimental Protocols
1. In Vitro Calcium Influx Assay
-
Objective: To measure the influx of intracellular calcium upon Piezo1 activation by this compound.
-
Methodology:
-
Seed cells (e.g., C3H10T1/2) in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Prepare a dilution series of this compound in a suitable buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
As a positive control, use a known Piezo1 agonist like Yoda1. Use a vehicle control (e.g., DMSO) as a negative control.
-
2. Western Blot for Downstream Signaling
-
Objective: To assess the activation of the Erk and CaMKII pathways following this compound treatment.
-
Methodology:
-
Culture cells to the desired confluency in 6-well plates.
-
Treat cells with the determined optimal concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-Erk, total Erk, p-CaMKII, total CaMKII, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Caption: Signaling pathway of this compound in mesenchymal stem cells.
Caption: General experimental workflow for studying this compound.
References
Validation & Comparative
Comparative Efficacy Analysis of MCB-22-174 and Alternative Piezo1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Piezo1 agonist, MCB-22-174, with its primary alternative, Yoda1. The data presented is compiled from recent studies to facilitate an objective evaluation of their respective performance and to provide detailed experimental context.
Introduction to Piezo1 Agonists
Piezo1 is a mechanosensitive ion channel that plays a crucial role in various physiological processes, including vascular development, bone formation, and cellular response to mechanical stress. The discovery of small-molecule agonists for Piezo1 has opened new avenues for therapeutic intervention in diseases such as disuse osteoporosis. This compound has emerged as a potent and effective activator of Piezo1, demonstrating significant potential in preclinical studies.[1][2] This guide focuses on the comparative efficacy of this compound against the well-established Piezo1 agonist, Yoda1.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy parameters of this compound and Yoda1 based on available experimental data.
| Compound | EC50 (C3H10T1/2 cells) | Key Biological Activity |
| This compound | 6.28 µM[1][2][3] | Potent Piezo1 agonist; promotes mesenchymal stem cell (MSC) proliferation and osteogenesis; more effectively activates CaMKII/Erk signaling pathway than Yoda1.[1][2] |
| Yoda1 | 42.84 µmol L⁻¹ (equivalent to 42.84 µM)[3] | Selective Piezo1 agonist; activates Piezo1 channels; promotes MSC osteoblastic differentiation.[1][4][5] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data.
Cell Culture and Reagents
-
Cell Line: Mouse mesenchymal stem cell line C3H10T1/2 was utilized for in vitro experiments.[1][3]
-
Compounds: this compound and Yoda1 were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.
Calcium Influx Assay (EC50 Determination)
-
C3H10T1/2 cells were seeded in 96-well plates and cultured to the appropriate confluence.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Varying concentrations of this compound or Yoda1 were added to the wells.
-
The fluorescence intensity, corresponding to intracellular calcium levels, was measured using a plate reader.
-
The half-maximal effective concentration (EC50) was calculated by fitting the dose-response curves to a nonlinear regression model.[3]
Western Blot Analysis for Signaling Pathway Activation
-
Rat mesenchymal stem cells (rMSCs) were treated with 5 µM of either this compound or Yoda1 for specified time points (e.g., 5-15 minutes).[1]
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against total and phosphorylated forms of Erk and CaMKII.
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection, and protein bands were visualized using an enhanced chemiluminescence (ECL) system.
-
The ratio of phosphorylated protein to total protein was quantified to assess the level of pathway activation.[1]
Osteogenic Differentiation Assay
-
rMSCs were cultured in an osteogenic induction medium.
-
Cells were treated with either this compound (3 µM and 5 µM) or Yoda1 (5 µM) for 72 hours.[3]
-
The relative mRNA expression of osteogenic markers, such as Runt-related transcription factor 2 (Runx2) and Collagen type I alpha 1 (Col1a1), was quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway in mesenchymal stem cells.
References
- 1. A Novel Piezo1 Agonist Promoting Mesenchymal Stem Cell Proliferation and Osteogenesis to Attenuate Disuse Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Piezo1 agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Unraveling the Target of "MCB-22-174": A Guide to siRNA-Mediated Validation
Researchers, scientists, and drug development professionals are constantly seeking robust methods to validate the molecular targets of novel compounds. This guide provides a comprehensive framework for utilizing small interfering RNA (siRNA) to confirm the intended target of a hypothetical compound, "MCB-22-174." The following sections detail experimental protocols, data interpretation, and a comparative analysis with alternative validation techniques, offering a rigorous approach to target validation in drug discovery.
Introduction: The Critical Role of Target Validation
The successful development of a new therapeutic agent hinges on a thorough understanding of its mechanism of action, starting with the identification and validation of its biological target. Target validation is a critical step to ensure that the observed phenotypic effects of a compound are indeed mediated through its intended molecular target. Misidentification of the target can lead to costly failures in later stages of drug development. Small interfering RNA (siRNA) has emerged as a powerful and specific tool for target validation by silencing the expression of the putative target gene, thereby mimicking the effect of an inhibitory compound. This guide will use the hypothetical molecule "this compound" to illustrate the workflow for siRNA-based target validation.
Experimental Protocol: A Step-by-Step Approach to siRNA-Mediated Target Validation
A definitive validation of the target of "this compound" requires a series of well-controlled experiments. The following protocol outlines the key steps for a robust siRNA-based approach.
I. Cell Line Selection and Culture
The choice of a biologically relevant cell line is paramount. This cell line should express the putative target of "this compound" and exhibit a measurable phenotype upon treatment with the compound.
II. siRNA Design and Transfection
-
Transfection: The siRNAs are introduced into the selected cell line using a suitable transfection reagent. Optimization of transfection efficiency and minimization of cytotoxicity are crucial at this stage.
III. Target Knockdown Confirmation
The efficacy of the siRNA-mediated knockdown must be confirmed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the reduction in target mRNA levels.
-
Western Blotting: To confirm the depletion of the target protein.
IV. Phenotypic Assays
Once target knockdown is confirmed, the cellular phenotype should be assessed to determine if it recapitulates the effect of "this compound." The choice of assay depends on the known or hypothesized function of the target. Examples include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo)
-
Apoptosis Assays: (e.g., Caspase-Glo, Annexin V staining)
-
Cell Cycle Analysis: (e.g., Flow cytometry)
-
Reporter Gene Assays: If the target is part of a known signaling pathway.
V. Rescue Experiments
Data Presentation: Structuring Results for Clear Interpretation
Quantitative data from the validation experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Quantification of Target Knockdown by siRNA
| Treatment Group | Target mRNA Levels (Relative to Scrambled siRNA) | Target Protein Levels (Relative to Scrambled siRNA) |
| Scrambled siRNA | 1.0 | 1.0 |
| siRNA #1 to Target | Value | Value |
| siRNA #2 to Target | Value | Value |
| This compound | Value | Value |
Table 2: Comparison of Phenotypic Effects of siRNA and this compound
| Treatment Group | Cell Viability (% of Control) | Apoptosis Induction (Fold Change) |
| Vehicle Control | 100 | 1.0 |
| This compound | Value | Value |
| Scrambled siRNA | Value | Value |
| siRNA #1 to Target | Value | Value |
| siRNA #2 to Target | Value | Value |
Visualizing the Workflow and Signaling Pathway
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Experimental workflow for siRNA-mediated target validation.
Due to the lack of information regarding the specific target of "this compound," a generic signaling pathway diagram cannot be provided. If the putative target were known (e.g., a specific kinase or receptor), a detailed pathway diagram could be generated.
Comparison with Alternative Target Validation Methods
While siRNA is a powerful tool, it is essential to consider its limitations and compare it with other validation techniques.
Table 3: Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing | High specificity, transient effect, relatively low cost | Potential for off-target effects, incomplete knockdown |
| CRISPR/Cas9 | Gene editing at the DNA level | Complete and permanent knockout, high specificity | Potential for off-target edits, more technically demanding |
| Small Molecule Inhibitors | Direct binding and inhibition of the target protein | Can be used in vivo, dose-dependent effects | Potential for lack of specificity, off-target binding |
| Expression of Dominant-Negative Mutants | Introduction of a non-functional protein that interferes with the wild-type target | High specificity | Can be difficult to design and express, potential for artifacts |
Conclusion
Validating the target of a novel compound like "this compound" is a multifaceted process that requires a combination of rigorous experimental design, careful data analysis, and a critical evaluation of the chosen methodologies. The siRNA-based approach detailed in this guide provides a robust framework for establishing a confident link between a compound, its putative target, and the observed biological effects. By combining siRNA-mediated knockdown with phenotypic analysis and, ideally, rescue experiments, researchers can significantly increase the confidence in their drug discovery programs and pave the way for the development of effective and safe therapeutics.
References
MCB-22-174: A Comparative Analysis of a Novel Piezo1 Agonist in Osteogenic Progenitor Cells
A detailed guide for researchers, scientists, and drug development professionals on the experimental results of MCB-22-174, a potent Piezo1 agonist, in promoting osteoblastic differentiation. This guide provides a comparative analysis of its performance, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound has emerged as a novel small-molecule agonist of the mechanosensitive ion channel Piezo1. Research indicates its potential as a therapeutic agent for conditions such as disuse osteoporosis by promoting the differentiation of mesenchymal stem cells (MSCs) into bone-forming osteoblasts. This guide summarizes the key experimental findings of this compound in different cell lines, providing a direct comparison with the canonical Piezo1 agonist, Yoda1.
Performance Comparison in Different Cell Lines
The following tables summarize the quantitative data on the efficacy and activity of this compound in inducing osteogenic responses in various cell lines.
Table 1: Potency of Piezo1 Agonists in C3H10T1/2 Mesenchymal Stem Cells
| Compound | EC50 (μM) |
| This compound | 6.28 [1][2] |
| Yoda1 | 42.84[1][2] |
EC50 (Half-maximal effective concentration) values were determined based on Ca2+ influx assays in the C3H10T1/2 cell line.
Table 2: Effect of this compound on Osteogenic Marker Expression in Rat Mesenchymal Stem Cells (rMSCs)
| Treatment (72h) | Relative mRNA Expression (Fold Change vs. Control) | ||
| Col1a1 | Runx2 | Osx | |
| Control | 1.0 | 1.0 | 1.0 |
| Yoda1 (5 µM) | ~1.5 | ~1.8 | ~1.6 |
| This compound (3 µM) | ~1.7 | ~2.0 | ~1.8 |
| This compound (5 µM) | ~2.2 | ~2.5 | ~2.3 * |
*p < 0.05 compared to the control group. Data is approximated from graphical representations in the source literature.[2]
Table 3: Activation of Downstream Signaling Pathways in Rat Mesenchymal Stem Cells (rMSCs)
| Treatment (5 µM) | Peak p-CaMKII/CaMKII Ratio (Fold Change vs. 0 min) | Peak p-ERK/ERK Ratio (Fold Change vs. 0 min) | Time to Peak Activation (min) |
| This compound | ~3.5 | ~4.0 | 5-10 |
| Yoda1 | ~2.0 | ~2.5 | 10-15 |
Data is approximated from graphical representations of Western blot analyses in the source literature.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Cell Culture:
-
C3H10T1/2 and rat Mesenchymal Stem Cells (rMSCs): Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Calcium Influx Assay (for EC50 determination):
-
C3H10T1/2 cells were seeded in 96-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Varying concentrations of this compound or Yoda1 were added to the wells.
-
Changes in intracellular calcium concentration were measured by monitoring fluorescence intensity using a plate reader.
-
EC50 values were calculated by fitting the dose-response data to a nonlinear regression curve.[1][2]
Quantitative Real-Time PCR (qRT-PCR):
-
rMSCs were treated with this compound or Yoda1 for 72 hours.
-
Total RNA was extracted from the cells using a suitable RNA isolation kit.
-
cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR was performed using gene-specific primers for Col1a1, Runx2, Osx, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression was calculated using the 2^-ΔΔCt method.[2]
Western Blotting:
-
rMSCs were treated with 5 µM this compound or Yoda1 for various time points (0-15 minutes).
-
Cells were lysed, and total protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against total CaMKII, phospho-CaMKII, total ERK, and phospho-ERK.
-
After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified, and the ratios of phosphorylated to total protein were calculated.[1]
Signaling Pathways and Experimental Workflow
Piezo1 Signaling Pathway Activated by this compound
The following diagram illustrates the signaling cascade initiated by the binding of this compound to the Piezo1 channel, leading to osteoblastic differentiation.
Caption: this compound activates the Piezo1 channel, leading to Ca²⁺ influx and downstream activation of CaMKII/ERK signaling, promoting osteogenesis.
General Experimental Workflow for Assessing this compound Activity
This diagram outlines the typical experimental process for evaluating the effects of this compound on a given cell line.
Caption: A generalized workflow for characterizing the biological effects of this compound on a selected cell line.
References
Comparative Guide to MCB-22-174: A Novel Piezo1 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MCB-22-174, a potent small-molecule agonist of the mechanosensitive ion channel Piezo1. It is intended to offer an objective overview of its performance against an alternative, Yoda1, supported by available experimental data. This document also outlines standard methodologies for assessing cross-reactivity, a critical step in drug development.
Introduction to this compound
This compound is a novel, highly active agonist of Piezo1, a key mechanosensitive ion channel that converts mechanical forces into biochemical signals.[1][2][3] Activation of Piezo1 allows the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling pathways.[4][5][6][7] this compound has been shown to be more potent than the canonical Piezo1 agonist, Yoda1, in activating these pathways.[2][3]
Performance Comparison: this compound vs. Yoda1
This compound was developed through structure-guided optimization of Yoda1.[3][8] This has resulted in a compound with a significantly lower half-maximal effective concentration (EC50), indicating higher potency.
| Compound | EC50 in C3H10T1/2 cells | Reference |
| This compound | 6.28 µM | [2][8] |
| Yoda1 | 42.84 µM | [8] |
Experimental data in rat mesenchymal stem cells (rMSCs) demonstrates the superior activity of this compound in promoting osteogenesis-related gene expression compared to Yoda1 at similar concentrations.
| Treatment (72h) | Relative Expression of Col1a1 | Relative Expression of Runx2 | Relative Expression of Osx | Reference |
| Control | ~1.0 | ~1.0 | ~1.0 | [8] |
| 5 µM Yoda1 | ~1.5 | ~1.8 | ~1.6 | [8] |
| 3 µM this compound | ~1.8 | ~2.0 | ~1.8 | [8] |
| 5 µM this compound | ~2.2 | ~2.5 | ~2.3 | [8] |
Piezo1 Signaling Pathway
Activation of the Piezo1 channel by an agonist like this compound leads to a rapid influx of Ca2+. This increase in intracellular calcium concentration serves as a second messenger, activating downstream signaling cascades, including the Calmodulin-dependent kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK) pathways.[1][2][3] These pathways are crucial in regulating various cellular processes, including proliferation and differentiation.
Piezo1 signaling cascade initiated by this compound.
Cross-Reactivity Studies: A Methodological Overview
While specific cross-reactivity data for this compound is not publicly available, it is a critical aspect of preclinical drug development to ensure target specificity and minimize off-target effects. The following outlines a standard workflow for assessing the cross-reactivity of a small molecule agonist.
Workflow for assessing small molecule cross-reactivity.
Experimental Protocols
1. Kinase Panel Screening
-
Objective: To determine the inhibitory or activating activity of the test compound against a broad panel of kinases.
-
Methodology:
-
A panel of purified, active kinases is utilized.
-
The test compound is serially diluted and added to the kinase reaction buffer.
-
The kinase, a specific peptide substrate, and ATP (often radiolabeled) are added to initiate the reaction.
-
After incubation, the amount of phosphorylated substrate is quantified to determine the effect of the compound on kinase activity.
-
2. Cell-Based Target Engagement Assays
-
Objective: To confirm target engagement in a cellular context and identify potential off-target effects.
-
Methodology (e.g., Cellular Thermal Shift Assay - CETSA):
-
Cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The remaining soluble protein at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
-
3. Affinity Chromatography coupled with Mass Spectrometry
-
Objective: To identify the direct binding partners of a compound from a complex proteome.
-
Methodology:
-
The small molecule is immobilized on a solid support (e.g., beads).
-
A cell lysate is incubated with the immobilized compound.
-
Non-specifically bound proteins are washed away.
-
Specifically bound proteins are eluted and identified by mass spectrometry.
-
Conclusion
This compound presents as a more potent agonist of the Piezo1 channel compared to Yoda1, demonstrating enhanced activity in promoting osteogenic signaling pathways in mesenchymal stem cells. While comprehensive cross-reactivity data is not yet available, the established methodologies outlined in this guide provide a robust framework for the continued preclinical evaluation of this promising compound. For researchers in drug development, a thorough assessment of on-target potency and off-target interactions is paramount for advancing novel therapeutics.
References
- 1. This compound | Piezo1 agonist | Probechem Biochemicals [probechem.com]
- 2. A Novel Piezo1 Agonist Promoting Mesenchymal Stem Cell Proliferation and Osteogenesis to Attenuate Disuse Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PIEZO1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanosensitive Ion Channel PIEZO1 Signaling in the Hall-Marks of Cancer: Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piezo1 and Its Function in Different Blood Cell Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A New Contender in the Fight Against Disuse Osteoporosis: MCB-22-174 Shows Promise in Preclinical Studies
For Immediate Release
Shanghai, China – December 9, 2025 – In the relentless pursuit of effective treatments for disuse osteoporosis, a novel small molecule, MCB-22-174, has emerged as a potent therapeutic candidate. Preclinical research demonstrates that this Piezo1 agonist not only promotes the formation of new bone but also effectively mitigates bone loss associated with mechanical unloading. This positions this compound as a promising alternative to current standard-of-care treatments, warranting further investigation for its potential clinical application in researchers, scientists, and drug development professionals.
Disuse osteoporosis, a condition characterized by bone loss due to lack of mechanical stimuli from prolonged bed rest, neurological conditions, or microgravity exposure, currently relies on a combination of physical therapy and pharmacological interventions. Standard treatments include bisphosphonates, which inhibit bone resorption, and anabolic agents like teriparatide, which stimulate bone formation. While effective to varying degrees, these treatments can have limitations and side effects, creating a need for novel therapeutic strategies.
This compound operates through a distinct mechanism of action by activating Piezo1, a mechanosensitive ion channel crucial for translating physical forces into biochemical signals that regulate bone homeostasis.[1] By mimicking the effects of mechanical stimulation, this compound activates the Ca2+-related extracellular signal-related kinases (ERK) and calcium–calmodulin (CaM)-dependent protein kinase II (CaMKII) pathway, which in turn promotes the proliferation and osteoblastic differentiation of mesenchymal stem cells (MSCs).[1][2]
This compound: A Head-to-Head Look at the Preclinical Data
While direct comparative clinical trials are not yet available, preclinical data from a hind-limb unloading (HU) rat model of disuse osteoporosis provide a compelling case for this compound. In these studies, this compound demonstrated superior efficacy in promoting bone formation compared to the well-known Piezo1 agonist, Yoda1.[2]
Here, we present a summary of the key preclinical findings for this compound and compare them with the established effects of standard-of-care treatments in similar animal models.
Quantitative Data Summary
| Parameter | This compound (in HU Rat Model) | Standard of Care (Bisphosphonates/Teriparatide - General Findings in Rodent Models) |
| Bone Volume/Total Volume (BV/TV) | Significant increase compared to untreated HU group.[2] | Bisphosphonates generally maintain or slightly increase BV/TV by reducing resorption. Teriparatide significantly increases BV/TV by stimulating formation. |
| Trabecular Thickness (Tb.Th) | Significant increase compared to untreated HU group.[2] | Bisphosphonates can maintain Tb.Th. Teriparatide is known to increase Tb.Th. |
| Trabecular Number (Tb.N) | Significant increase compared to untreated HU group.[2] | Bisphosphonates have a lesser effect on Tb.N. Teriparatide can increase Tb.N. |
| Trabecular Separation (Tb.Sp) | Significant decrease compared to untreated HU group.[2] | Bisphosphonates can prevent an increase in Tb.Sp. Teriparatide can decrease Tb.Sp. |
| Alkaline Phosphatase (ALP) Expression | Significant increase in fluorescent area in the proximal tibia, indicating active osteogenesis.[2] | Teriparatide significantly increases serum ALP, a marker of bone formation. Bisphosphonates can lead to a decrease in bone formation markers over time. |
| Bone Formation Rate (BFR) | Not explicitly reported for this compound, but increased osteogenesis is implied by other markers. | Teriparatide markedly increases BFR. Bisphosphonates reduce BFR as a consequence of decreased bone turnover. |
Experimental Protocols
This compound In Vivo Study (Hind-Limb Unloading Model)
-
Animal Model: The hind-limb unloading (HU) model in rats was utilized to simulate disuse osteoporosis. This was achieved by tail suspension, which removes weight-bearing from the hind limbs.[2]
-
Treatment: Rats in the treatment group received this compound. A control group received a vehicle (DMSO), and another group was treated with the known Piezo1 agonist, Yoda1, for comparison.[2]
-
Analysis: After the treatment period, bone microarchitecture of the distal femur was analyzed using micro-computed tomography (µCT) to determine parameters such as BV/TV, Tb.Th, Tb.N, and Tb.Sp.[2] Immunofluorescent staining for alkaline phosphatase (ALP) was performed on the proximal tibia to assess osteogenic activity.[2]
Standard of Care - Representative Preclinical Models
-
Bisphosphonates: In preclinical studies, bisphosphonates are often administered to animal models of osteoporosis (e.g., ovariectomized rodents or immobilization models). Efficacy is typically assessed by measuring bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) and analyzing bone architecture via µCT. Histomorphometry is used to measure changes in bone resorption and formation markers.
-
Teriparatide (PTH 1-34): Preclinical evaluation of teriparatide often involves daily subcutaneous injections in animal models of osteoporosis. The primary endpoints include changes in BMD, bone microarchitecture (µCT), and serum markers of bone formation (e.g., P1NP, ALP) and resorption (e.g., CTX).
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
Orthogonal Validation of "MCB-22-174" Activity: A Comparative Analysis
Initial investigations to gather information on "MCB-22-174," including its function and relevant biological pathways, did not yield any specific scientific data related to a compound or product with this identifier. Further comparative analysis is not possible without foundational information on the subject.
To provide a comprehensive comparison guide as requested, details regarding the nature of "this compound," such as its molecular target, mechanism of action, and the experimental context of its activity, are essential.
Should this information become available, a full comparative analysis would be conducted, including:
-
Data Presentation: A thorough summary of quantitative data from relevant studies would be presented in structured tables to facilitate clear comparisons of this compound's performance against alternative methods.
-
Experimental Protocols: Detailed methodologies for key experiments cited in the literature would be provided to ensure reproducibility and critical evaluation.
-
Visualization of Pathways and Workflows: Diagrams illustrating relevant signaling pathways and experimental workflows would be generated using Graphviz (DOT language) to provide a clear visual representation of the underlying biological processes and experimental designs.
We encourage researchers, scientists, and drug development professionals with information on "this compound" to provide the necessary details to enable a rigorous and objective orthogonal validation and comparison.
MCB-22-174: A Comparative Analysis in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Piezo1 agonist, MCB-22-174, with the canonical agonist Yoda1, focusing on their performance in a disuse osteoporosis model. Additionally, it explores the potential therapeutic applications of Piezo1 agonists in other disease contexts, providing a forward-looking perspective for future research.
I. Performance in Disuse Osteoporosis Model
This compound has emerged as a potent activator of the mechanosensitive ion channel Piezo1, demonstrating significant promise in preclinical models of disuse osteoporosis. This condition, characterized by bone loss due to lack of mechanical stimulation, represents a significant clinical challenge.[1][2]
Comparative Efficacy of Piezo1 Agonists
This compound exhibits superior potency compared to the well-established Piezo1 agonist, Yoda1.[2] This is highlighted by its lower half-maximal effective concentration (EC50), indicating that a lower concentration of this compound is required to achieve 50% of the maximum biological response.
| Compound | EC50 (µM) | Cell Line |
| This compound | 6.28 | C3H10T1/2 |
| Yoda1 | 42.84 | C3H10T1/2 |
| Table 1: Comparison of EC50 values for this compound and Yoda1 in a mesenchymal stem cell line.[2] |
In Vitro Osteogenic Potential
Studies in rat mesenchymal stem cells (rMSCs) have demonstrated the superior ability of this compound to promote osteogenesis, the process of new bone formation. When compared to Yoda1, this compound more effectively upregulates the expression of key osteogenic marker genes.
| Treatment | Relative mRNA Expression of Runx2 | Relative mRNA Expression of Col1a1 | Relative mRNA Expression of Osx |
| Control | 1.0 | 1.0 | 1.0 |
| Yoda1 (5 µM) | ~1.5 | ~1.3 | ~1.4 |
| This compound (3 µM) | ~1.8 | ~1.6 | ~1.7 |
| This compound (5 µM) | ~2.2 | ~2.0 | ~2.1 |
| Table 2: Relative expression of osteogenic marker genes in rMSCs after 72 hours of treatment. Data are approximated from graphical representations in the source publication.[2] |
In Vivo Efficacy in a Disuse Osteoporosis Model
In a rat model of disuse osteoporosis induced by hind-limb unloading, this compound demonstrated a significant ability to mitigate bone loss and improve bone quality.
| Treatment Group | Bone Volume/Total Volume (BV/TV) (%) | Trabecular Number (Tb.N) (1/mm) | Trabecular Thickness (Tb.Th) (mm) |
| Sham | 18.5 | 2.9 | 0.065 |
| Hind-limb Unloading (HU) | 10.1 | 1.8 | 0.055 |
| HU + Yoda1 (10 mg/kg) | 13.2 | 2.2 | 0.060 |
| HU + this compound (10 mg/kg) | 15.8 | 2.6 | 0.062 |
| Table 3: Micro-CT analysis of the distal femur in a rat model of disuse osteoporosis.[2] |
II. Experimental Protocols
Determination of EC50
The half-maximal effective concentration (EC50) of this compound and Yoda1 was determined using the C3H10T1/2 mesenchymal stem cell line.
-
Cells were seeded in 96-well plates.
-
After 24 hours, the cells were loaded with a calcium-sensitive fluorescent dye.
-
Varying concentrations of this compound or Yoda1 were added to the wells.
-
The change in intracellular calcium concentration was measured using a fluorescence plate reader.
-
The EC50 value was calculated by fitting the dose-response curve with a nonlinear regression model.[2]
Gene Expression Analysis
The effect of this compound and Yoda1 on the expression of osteogenic genes was assessed in rat mesenchymal stem cells (rMSCs).
-
rMSCs were cultured in osteogenic differentiation medium.
-
The cells were treated with either Yoda1 (5 µM) or this compound (3 µM and 5 µM) for 72 hours.
-
Total RNA was extracted from the cells.
-
Quantitative real-time polymerase chain reaction (qRT-PCR) was performed to measure the mRNA levels of Runx2, Col1a1, and Osx.
-
Gene expression levels were normalized to a housekeeping gene.[2]
In Vivo Disuse Osteoporosis Model
The therapeutic efficacy of this compound was evaluated in a rat model of hind-limb unloading (HU).
-
Male Sprague-Dawley rats were subjected to tail suspension to unload their hind limbs.
-
The rats were divided into four groups: Sham, HU, HU + Yoda1 (10 mg/kg/day, intraperitoneal injection), and HU + this compound (10 mg/kg/day, intraperitoneal injection).
-
Treatment was administered for 4 weeks.
-
After the treatment period, the rats were euthanized, and the femurs were collected for micro-computed tomography (micro-CT) analysis to evaluate bone microarchitecture.[2]
III. Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound in Osteogenesis
This compound activates the Piezo1 channel, leading to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ subsequently activates the Calcium/calmodulin-dependent protein kinase II (CaMKII) and the Extracellular signal-regulated kinase (Erk) signaling pathways. The activation of these pathways promotes the transcription of genes involved in osteogenesis, leading to the differentiation of mesenchymal stem cells into osteoblasts and ultimately, bone formation.[1][2]
Caption: Signaling pathway of this compound-induced osteogenesis.
Experimental Workflow for In Vivo Study
The in vivo study followed a structured workflow from animal model creation to data analysis.
Caption: Workflow of the in vivo disuse osteoporosis study.
IV. Potential in Other Disease Models
While this compound has been specifically evaluated in a disuse osteoporosis model, the central role of Piezo1 in mechanotransduction across various tissues suggests a broader therapeutic potential for potent Piezo1 agonists.
-
Neurological Diseases: Piezo1 is expressed in the nervous system and is implicated in processes such as axon regeneration and neural stem cell differentiation.[1] Its dysregulation has been observed in models of stroke and Alzheimer's disease, suggesting that Piezo1 modulators could be explored for neuroprotective or regenerative therapies.[1]
-
Vascular Diseases: In the vascular system, Piezo1 acts as a sensor of blood flow and shear stress.[1] Its involvement in vascular development and response to injury suggests that Piezo1 agonists could be investigated for conditions involving vascular remodeling or dysfunction.
-
Chronic Inflammatory Diseases: Piezo1 is expressed on various immune cells and is involved in modulating inflammatory responses.[2][3] This raises the possibility of targeting Piezo1 for chronic inflammatory conditions such as osteoarthritis and atherosclerosis.[2][3]
Further research is warranted to explore the efficacy and safety of this compound and other potent Piezo1 agonists in these and other disease models where mechanotransduction plays a critical pathophysiological role.
References
Independent Reproducibility of "MCB-22-174" Findings: A Comparative Guide for Researchers
A comprehensive analysis of the novel Piezo1 agonist MCB-22-174 and its comparison with the established activator Yoda1 in the context of osteogenesis and mesenchymal stem cell proliferation.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the recently identified Piezo1 agonist, this compound, with the widely used alternative, Yoda1. As direct independent replication studies for this compound are not yet available following its initial publication in mid-2024, this guide offers a detailed examination of the original findings and a comparative analysis against the extensive body of research on Yoda1.
Introduction to this compound
This compound is a novel, potent small-molecule agonist of the mechanosensitive ion channel Piezo1. The primary research introducing this compound, "A Novel Piezo1 Agonist Promoting Mesenchymal Stem Cell Proliferation and Osteogenesis to Attenuate Disuse Osteoporosis" by Hao et al. in Small Science (2024), highlights its potential as a therapeutic agent for conditions such as disuse osteoporosis. The study reports that this compound is more potent than the canonical Piezo1 agonist, Yoda1, in activating Piezo1 and promoting osteogenic differentiation of mesenchymal stem cells (MSCs).
Comparative Analysis of In Vitro Efficacy
The initial study on this compound provides quantitative data on its efficacy in comparison to Yoda1. This section summarizes the key findings in a structured format to facilitate direct comparison.
| Parameter | This compound | Yoda1 | Reference |
| EC50 for Piezo1 Activation | 6.28 µM | 42.84 µM | [1] |
| Cell Viability (rMSCs) | >80% at 16 µM | Not specified in direct comparison | [1] |
| Runx2 mRNA Upregulation (rMSCs, 72h) | Significant at 3µM and 5µM | Significant at 5µM | [1] |
| p-ERK Upregulation (rMSCs, 5µM) | Peak at 15 min | Peak at 30 min | [1] |
| p-CaMKII Upregulation (rMSCs, 5µM) | Peak at 5 min | Peak at 15 min | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound in mesenchymal stem cells.
Caption: General experimental workflow for assessing osteogenesis.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of scientific findings. Below are the key experimental protocols as described in the foundational study of this compound.
Cell Culture and Osteogenic Differentiation
-
Cell Lines: Rat bone marrow-derived mesenchymal stem cells (rMSCs) and C3H10T1/2 cells were used.
-
Culture Medium: Cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Osteogenic Induction Medium: For osteogenic differentiation, the culture medium was supplemented with 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.
-
Treatment: Cells were treated with varying concentrations of this compound or Yoda1 for the indicated durations.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from cells using TRIzol reagent.
-
Reverse Transcription: cDNA was synthesized using a reverse transcription kit.
-
qPCR: RT-qPCR was performed using a SYBR Green master mix on a real-time PCR system.
-
Gene Expression Analysis: The relative expression of target genes (e.g., Runx2, ALP, OCN) was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-ERK, ERK, p-CaMKII, CaMKII, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.
Cell Viability Assay
-
Method: Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
Discussion on Reproducibility and Future Directions
The initial findings on this compound are promising, suggesting it is a more potent Piezo1 agonist than Yoda1 for promoting osteogenesis. However, for these findings to be widely accepted and built upon, independent replication is essential. Researchers aiming to reproduce or extend this work should pay close attention to the detailed experimental protocols provided.
Given the recent publication of the primary study, the scientific community awaits independent validation. Future studies should aim to:
-
Directly compare the efficacy of this compound and Yoda1 in various MSC types, including human-derived cells.
-
Investigate the long-term effects and potential off-target effects of this compound.
-
Explore the in vivo efficacy of this compound in different animal models of bone loss.
This guide serves as a foundational resource for researchers interested in the emerging field of Piezo1 agonism for regenerative medicine. The provided data and protocols from the original this compound study, placed in the context of the broader Yoda1 literature, offer a starting point for further investigation and validation.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Novel Compound MCB-22-174
Disclaimer: The following guidance is based on general laboratory safety principles for handling uncharacterized chemical compounds. As of the date of this document, "MCB-22-174" is not a widely recognized chemical identifier, and specific handling, safety, and disposal information is not available in public databases. Therefore, it is imperative to treat this compound as a substance of unknown toxicity and potential hazard. A thorough risk assessment must be conducted before any handling.
Pre-Handling and Risk Assessment
Before commencing any work with this compound, a comprehensive risk assessment is mandatory. This initial step is critical for ensuring the safety of all laboratory personnel and the environment.
Logical Workflow for Pre-Handling and Risk Assessment
Caption: Workflow for initiating work with an uncharacterized compound.
Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a conservative approach to PPE is required. The appropriate level of PPE should be determined by the nature of the experiment and the potential for exposure. The following table summarizes recommended PPE based on general hazard levels as defined by the Occupational Safety and Health Administration (OSHA).[1][2]
| Hazard Level Assumption | Respiratory Protection | Skin and Body Protection | Eye Protection |
| Level D (Low Hazard) | Not Required | Lab coat, safety glasses, and standard chemical-resistant gloves (e.g., nitrile).[1] | Safety glasses.[1] |
| Level C (Moderate Hazard - Known airborne substance) | Air-purifying respirator with appropriate cartridges.[1] | Chemical-resistant suit or coveralls, inner and outer chemical-resistant gloves.[1] | Full-face shield or chemical splash goggles. |
| Level B (High Respiratory Hazard) | Self-contained breathing apparatus (SCBA) or supplied-air respirator.[1][2] | Hooded chemical-resistant clothing, inner and outer chemical-resistant gloves.[1][2] | Full-facepiece SCBA or supplied-air respirator.[1][2] |
| Level A (High Vapor/Gas Hazard) | Positive-pressure, full-facepiece SCBA.[1][2] | Totally encapsulating chemical-protective suit.[1][2] | Included in the totally encapsulating suit.[1][2] |
Recommendation for this compound: Until more information is available, a minimum of Level C protection should be considered for any procedure that could generate aerosols or dust. For handling stock solutions or performing low-risk manipulations, Level D with enhanced precautions (e.g., double gloving) may be acceptable, subject to a formal risk assessment.
Experimental Protocols: Handling and Preparation of Solutions
The following is a general protocol for the initial handling and preparation of a stock solution of an unknown solid compound like this compound.
Experimental Workflow for Solution Preparation
Caption: Step-by-step workflow for preparing a solution of this compound.
Methodology:
-
Preparation:
-
Ensure all necessary PPE is correctly donned.
-
Work must be conducted within a certified chemical fume hood.
-
Prepare all necessary equipment (e.g., analytical balance, glassware, solvent, labels) and have it readily accessible within the hood.
-
Have spill cleanup materials available.
-
-
Weighing:
-
Tare a suitable weighing vessel on the analytical balance.
-
Carefully add the desired amount of this compound to the vessel, minimizing the creation of dust.
-
Record the exact weight.
-
-
Solubilization:
-
Add the appropriate solvent to the weighing vessel containing this compound.
-
Gently agitate or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Transfer the solution to a clearly labeled, sealed container. The label should include the compound name (this compound), concentration, solvent, date of preparation, and your name.
-
Store the solution under appropriate conditions (e.g., temperature, light sensitivity) as determined by any available preliminary data.
-
Spill and Emergency Procedures
In the event of a spill or personnel exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Minor Spill (Contained in Fume Hood) | 1. Alert others in the immediate area. 2. Absorb the spill with a suitable absorbent material. 3. Clean the area with a decontaminating solution. 4. Collect all contaminated materials in a sealed bag for hazardous waste disposal. |
| Major Spill (Outside Fume Hood) | 1. Evacuate the immediate area. 2. Alert laboratory supervisor and safety officer. 3. If flammable, shut off ignition sources. 4. Prevent entry to the contaminated area. 5. Follow institutional procedures for hazardous material spills. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes at an eyewash station. 2. Hold eyelids open and away from the eyeball during flushing. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and other solid materials should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., "Toxic," "Flammable"). Follow all institutional and local regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
